8-Methoxy-2H-chromene-3-carboxylic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
8-methoxy-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOZSTIKIWWEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377190 | |
| Record name | 8-Methoxy-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-59-6 | |
| Record name | 8-Methoxy-2H-1-benzopyran-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxy-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Methoxy-2H-chromene-3-carboxylic acid: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxy-2H-chromene-3-carboxylic acid is a heterocyclic organic compound belonging to the chromene class, a group of compounds widely distributed in nature and known for their diverse pharmacological activities. The chromene scaffold is a privileged structure in medicinal chemistry, and its derivatives have garnered significant interest for their potential therapeutic applications, particularly as anti-inflammatory and neuroprotective agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, biological activity, and potential therapeutic applications of this compound, with a focus on its role as a lead compound in drug discovery.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol . A closely related and often precursor compound is 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (also known as 8-methoxycoumarin-3-carboxylic acid), which has the molecular formula C₁₁H₈O₅ and a molecular weight of 220.18 g/mol [1][2][3]. The presence of the methoxy group and the carboxylic acid moiety are key structural features that influence its biological activity and potential for chemical modification.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₄ | |
| Molecular Weight | 206.19 g/mol | |
| CAS Number | 57543-59-6 | |
| Appearance | Solid | |
| Related Compound | 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | [1][2][3] |
| Related Compound MF | C₁₁H₈O₅ | [1][2][3] |
| Related Compound MW | 220.18 g/mol | [1][2][3] |
| Related Compound CAS | 2555-20-6 | [1][2][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde with an active methylene compound like malonic acid, followed by subsequent reactions.
Experimental Protocol: Knoevenagel Condensation for 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
This protocol describes the synthesis of the coumarin precursor, which can be further modified to yield the target 2H-chromene derivative.
Materials:
-
2-hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a minimal amount of pyridine.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a sufficient amount of concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Filter the resulting solid precipitate, wash thoroughly with cold distilled water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.
A similar procedure can be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions, for instance, by using a different active methylene compound or by subsequent reduction of the 2-oxo group. Another approach involves the derivatization of a 3-cyano-2H-chromene, which can be synthesized from salicylaldehydes and acrylonitrile[4].
Biological Activity and Mechanism of Action
Derivatives of 8-methoxy-chromene have demonstrated significant anti-inflammatory properties. The mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Anti-inflammatory Activity
Research on related compounds, such as 8-methoxy-chromen-2-one, has shown potent anti-inflammatory effects in a rat model of collagen-induced arthritis. This activity is attributed to the downregulation of nitric oxide (NO), NF-κB, and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Furthermore, studies on psoralen derivatives, which share structural similarities, indicate that 8-methoxypsoralen can inhibit the production of prostaglandin E2 (PGE2) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages[5]. This inhibition is mediated through the suppression of IκBα, p38 MAPK, and JNK phosphorylation, as well as the nuclear translocation of the p65 subunit of NF-κB[5].
Potential in Neurological Disorders
While direct evidence for the efficacy of this compound in neurological disorders is limited, the anti-inflammatory and neuroprotective effects of related phenolic acids and chromene derivatives suggest its potential in this area[6]. Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. By inhibiting pro-inflammatory mediators and signaling pathways in the central nervous system, this compound could potentially mitigate neuronal damage and disease progression. Further research is warranted to explore the neuroprotective effects of this compound and its derivatives.
Signaling Pathway
The anti-inflammatory effects of 8-methoxy-chromene derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
References
- 1. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
Biological Activity of 8-Methoxy-2H-chromene-3-carboxylic Acid and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromenes, a class of heterocyclic compounds, form the core structure of many biologically active molecules, including flavonoids and tocopherols. Their derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. This technical guide focuses on the biological activity of 8-Methoxy-2H-chromene-3-carboxylic acid and its closely related derivatives. While specific biological data for this compound (CAS 57543-59-6) is limited in publicly available literature, this document provides a comprehensive overview of the activities of structurally similar compounds, offering insights into its potential therapeutic applications. The guide details experimental protocols for key biological assays and visualizes implicated signaling pathways to facilitate further research and drug development efforts.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for various derivatives of 8-methoxy-chromene. It is crucial to note that these data are for structurally related compounds and not for this compound itself, unless otherwise specified.
Table 1: Anticancer Activity of 8-Methoxycoumarin Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 8-methoxycoumarin-3-carboxylic acid | HepG2 (Liver Cancer) | Antiproliferative | 5 | [1] |
| 5-bromo-8-methoxycoumarin-3-carboxylic acid | HepG2 (Liver Cancer) | Antiproliferative | 41 | [1] |
| 8-methoxycoumarin-3-carboxamide derivative 5 | HepG2 (Liver Cancer) | Antiproliferative | 0.9 | [1] |
| Staurosporine (Control) | HepG2 (Liver Cancer) | Antiproliferative | 8.4 | [1] |
Table 2: Anti-inflammatory Activity of Chromene Derivatives
| Compound | Cell Line/System | Assay | Inhibition | Reference |
| 8-methoxy-chromen-2-one (MCO) | LPS-stimulated J774 cells | Cytokine and NF-κB inhibition | Data not quantified | [2] |
| Chromene-based TNF-alpha inhibitors | Human PBMC | LPS-induced TNF-alpha production | Data not quantified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of chromene derivatives.
Anticancer Activity: MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay to assess the in vitro cytotoxic effects of a compound on cancer cell lines.[4][5]
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150-200 µL of a solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 550-570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This protocol measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[6]
Principle: Macrophages, when activated by inflammatory stimuli like LPS, produce nitric oxide (NO), a key pro-inflammatory mediator. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compound for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Assay:
-
50 µL of the supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes.
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is then added, and the mixture is incubated for another 10 minutes.
-
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Quantification: The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated by comparing the results of the treated cells with the LPS-stimulated control.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents turbidity (visible growth).
Procedure:
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (broth and bacteria) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound in which no visible growth (turbidity) is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[9][10][11]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol or ethanol is prepared.
-
Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Signaling Pathways and Mechanisms of Action
The biological activities of chromene derivatives are often attributed to their modulation of key cellular signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[12][13][14] Many anti-inflammatory compounds, including chromene derivatives, exert their effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by chromene derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates various cellular processes, including proliferation, differentiation, and apoptosis.[15][16][17][18][19] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development.
Caption: Potential modulation of the MAPK signaling pathway by chromene derivatives.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently sparse, the extensive research on its structural analogs strongly suggests its potential as a pharmacologically active agent. The data on related 8-methoxycoumarin derivatives indicate promising anticancer and anti-inflammatory properties. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers to systematically investigate the therapeutic potential of this and other novel chromene compounds. Further studies are warranted to elucidate the specific biological profile of this compound and to explore its mechanism of action in greater detail.
References
- 1. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel coumarin derivative, 8-methoxy chromen-2-one alleviates collagen induced arthritis by down regulating nitric oxide, NFκB and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel chromene derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 13. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. signalingsystems.ucla.edu [signalingsystems.ucla.edu]
- 15. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a member of the coumarin family, has emerged as a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive review of the existing literature on its synthesis, physicochemical properties, and biological activities, with a particular focus on its potential as an anticancer and anti-inflammatory agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction
Coumarins, a class of benzopyrone compounds, are widely distributed in nature and are known to exhibit a broad spectrum of pharmacological activities.[1] The substituent at the 3-position of the coumarin nucleus plays a crucial role in determining the biological profile of these derivatives. 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, characterized by a carboxylic acid moiety at the 3-position and a methoxy group at the 8-position, has been the subject of investigation for its therapeutic potential. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.
Physicochemical Properties
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a solid at room temperature with the molecular formula C₁₁H₈O₅ and a molecular weight of 220.18 g/mol .[2][3]
| Property | Value | Reference |
| CAS Number | 2555-20-6 | [2][3] |
| Molecular Formula | C₁₁H₈O₅ | [2][3] |
| Molecular Weight | 220.18 g/mol | [2][3] |
| Appearance | Solid | |
| IUPAC Name | 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid |
Synthesis
The synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is typically achieved through a Knoevenagel condensation reaction, followed by hydrolysis.
Knoevenagel Condensation
A common synthetic route involves the Knoevenagel condensation of an appropriately substituted salicylaldehyde, in this case, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), with a malonic ester, such as dimethyl malonate or diethyl malonate.[4][5] This reaction is often catalyzed by a base like piperidine acetate in the presence of a salt such as lithium sulfate and can be facilitated by sonication.[4][5]
Experimental Protocol: Synthesis of Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate [4][5]
-
In a round-bottom flask, combine one equivalent of o-vanillin and 1.2 equivalents of dimethyl malonate.
-
Add 0.35 equivalents of piperidine acetate and 0.10 equivalents of lithium sulfate to the mixture.
-
Place the reaction mixture in an ultrasonic bath at 50°C for 15 minutes.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate/petroleum ether (1:8).
-
Upon completion, extract the mixture with ethyl acetate (3 x 15 mL).
-
Purify the product by crystallization from a mixture of ethyl acetate and hexane (1:1) to yield methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate as a yellow solid.
Hydrolysis
General Workflow for Synthesis
Caption: Synthetic workflow for 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Biological Activity and Therapeutic Potential
Anticancer Activity
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid has demonstrated notable antiproliferative activity. A study investigating a series of 8-methoxycoumarin derivatives reported that the carboxylic acid form (referred to as compound 8 in the study) exhibited a significant inhibitory effect on the growth of the HepG2 human liver cancer cell line.[6]
Table 1: In Vitro Anticancer Activity of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid and a Key Derivative [6]
| Compound | Cell Line | IC₅₀ (µM) |
| 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | HepG2 | 5 |
| 5-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid | HepG2 | 41 |
The data suggests that the unsubstituted 8-methoxycoumarin-3-carboxylic acid is significantly more potent than its 5-bromo derivative, indicating that substitutions on the benzene ring can have a profound impact on cytotoxic activity.[6]
The proposed mechanism of action for the anticancer effects of related coumarin derivatives involves the induction of apoptosis and cell cycle arrest.[1][7] While the specific signaling pathways modulated by 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid have not been fully elucidated, studies on similar coumarin structures suggest the potential involvement of the PI3K/Akt and MAPK signaling pathways.[8][9]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Potential Anticancer Signaling Pathways
Caption: Potential signaling pathways modulated by 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Anti-inflammatory Activity
Coumarin derivatives are known to possess anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[10][11] While specific quantitative data for the COX-2 inhibitory activity of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is not available in the reviewed literature, its structural similarity to other known anti-inflammatory coumarins suggests it may have similar potential. The anti-inflammatory effects of some coumarins are also linked to the modulation of the NF-κB and MAPK signaling pathways.[12]
Future Directions
The current body of research on 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid indicates its promise as a scaffold for the development of novel anticancer and potentially anti-inflammatory drugs. Future research should focus on:
-
Comprehensive Biological Evaluation: Screening the compound against a wider panel of cancer cell lines and in various in vitro and in vivo models of inflammation to better define its therapeutic window and potential applications.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a synthetically accessible coumarin derivative with demonstrated in vitro anticancer activity. While further research is required to fully characterize its pharmacological profile and mechanism of action, the existing data provides a strong rationale for its continued investigation as a lead compound in drug discovery programs. This technical guide serves as a foundational resource to aid researchers in these future endeavors.
References
- 1. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. article.sapub.org [article.sapub.org]
- 5. sapub.org [sapub.org]
- 6. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An optically active isochroman-2H-chromene conjugate potently suppresses neuronal oxidative injuries associated with the PI3K/Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Chromene-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of chromene-3-carboxylic acids, a core scaffold in medicinal chemistry. This document details the evolution of synthetic methodologies, presents key quantitative biological data, and visualizes associated signaling pathways and experimental workflows to offer a thorough resource for researchers in drug discovery and development.
A Historical Perspective: From Natural Products to Synthetic Versatility
The story of chromene-3-carboxylic acids is intrinsically linked to the broader class of coumarins, naturally occurring benzopyran-2-ones found in many plants. The initial synthesis of the parent compound, coumarin-3-carboxylic acid (also known as 2-oxo-2H-chromene-3-carboxylic acid), dates back to the late 19th century. A pivotal moment in its history was the work of Stuart in 1886, who reported its preparation through the condensation of salicylaldehyde with malonic acid.[1] This reaction, a variation of the now well-established Knoevenagel condensation, laid the foundation for the synthesis of a vast array of substituted chromene-3-carboxylic acids.[1][2]
Early methods relied on heating salicylaldehyde and malonic acid in the presence of catalysts like amines, amine salts, or acetic acid.[1] For instance, German patents from that era describe the use of piperidine as a catalyst, achieving yields of up to 80%.[1] These early procedures, while groundbreaking, often required significant amounts of catalyst and subsequent purification steps to obtain a pure product.[1]
The 20th and 21st centuries have witnessed a remarkable evolution in the synthesis of these compounds, driven by the quest for greater efficiency, milder reaction conditions, and broader substrate scope. Modern approaches include microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields. More recently, transition-metal catalysis, such as the rhodium(III)-catalyzed redox-neutral C–H activation and [3 + 3] annulation cascade, has enabled the efficient one-pot synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones.[3][4][5][6][7] This method represents a significant advancement, offering a novel and versatile route to this important scaffold.[4]
The enduring interest in chromene-3-carboxylic acids stems from their diverse and potent biological activities. Derivatives of this core structure have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and anticoagulant agents, solidifying their status as a "privileged scaffold" in medicinal chemistry.[8][9][10][11][12]
Key Synthetic Methodologies: Experimental Protocols
The synthesis of chromene-3-carboxylic acids has evolved significantly over time. Below are detailed protocols for both a classical and a modern synthetic method.
Classical Synthesis: Knoevenagel Condensation of Salicylaldehyde and Malonic Acid
This method, a cornerstone of chromene-3-carboxylic acid synthesis, involves the base-catalyzed condensation of an ortho-hydroxybenzaldehyde with a compound containing an active methylene group, followed by intramolecular cyclization.
Reaction:
-
Reactants: Salicylaldehyde, Malonic Acid
-
Catalyst: Piperidine
-
Solvent: Ethanol or Pyridine
-
Product: 2-Oxo-2H-chromene-3-carboxylic acid
Detailed Protocol:
-
To a solution of salicylaldehyde (1 equivalent) in ethanol, add malonic acid (1.1 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure 2-oxo-2H-chromene-3-carboxylic acid.
Mechanism of Knoevenagel Condensation for Coumarin-3-Carboxylic Acid Synthesis
Caption: Mechanism of the Knoevenagel condensation for coumarin synthesis.
Modern Synthesis: Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation
This contemporary method provides an efficient and redox-neutral pathway to 2H-chromene-3-carboxylic acids.
Reaction:
-
Reactants: N-Phenoxyacetamide, Methyleneoxetanone
-
Catalyst: [Cp*RhCl₂]₂
-
Base: Cesium Acetate (CsOAc)
-
Solvent: Acetonitrile (MeCN)
-
Product: 2H-Chromene-3-carboxylic acid
Detailed Protocol:
-
In a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine N-phenoxyacetamide (1 equivalent), methyleneoxetanone (1.5 equivalents), [Cp*RhCl₂]₂ (2.5 mol%), and CsOAc (2 equivalents).
-
Add anhydrous acetonitrile as the solvent.
-
Stir the reaction mixture at 60 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2H-chromene-3-carboxylic acid.[4]
Biological Activities and Quantitative Data
Chromene-3-carboxylic acid derivatives have demonstrated a wide spectrum of biological activities. The following tables summarize key quantitative data for their anticancer and antimicrobial properties.
Anticancer Activity
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzo[f]chromene derivatives | MCF-7 (Breast) | 0.32 - 11.7 | [9][13] |
| Benzo[f]chromene derivatives | HCT-116 (Colon) | 0.2 - 5.32 | [9] |
| Benzo[f]chromene derivatives | HepG-2 (Liver) | 0.4 - 9.4 | [9] |
| 4H-Chromene-3-carboxylate derivatives | MCF-7 (Breast) | 2.7 | [9] |
| Chromene-based sulfonamides | HepG-2 (Liver) | ~23.42 | [14] |
| Lanthanide complexes of Coumarin-3-carboxylic acid | K-562 (Leukemia) | 108.39 (Sm-complex) | [15] |
| Lanthanide complexes of Coumarin-3-carboxylic acid | K-562 (Leukemia) | 164.52 (Gd-complex) | [15] |
Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Halogenated 3-nitro-2H-chromenes | Staphylococcus aureus | 4 - 32 | [16][17] |
| Halogenated 3-nitro-2H-chromenes | Staphylococcus epidermidis | 1 - 4 | [16] |
| Chromene azo derivatives | Gram-positive bacteria | 0.007 - 3.9 | [18] |
| Chromene azo derivatives | Fungi | 0.12 - 0.49 | [18] |
| Coumarin-3-carboxylic acid | Bacillus cereus | 32 | [11] |
Signaling Pathways and Experimental Workflows
The diverse biological effects of chromene-3-carboxylic acids are a result of their interaction with various cellular targets and signaling pathways.
Inhibition of Bacterial DNA Gyrase
Certain chromene derivatives exert their antimicrobial effects by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[10] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Simplified Signaling Pathway of DNA Gyrase Inhibition
Caption: Inhibition of DNA gyrase by chromene derivatives.
Experimental Workflow for Anticancer Drug Screening
The evaluation of novel chromene-3-carboxylic acid derivatives for anticancer activity typically follows a standardized workflow, starting with in vitro assays and potentially progressing to in vivo models.
General Workflow for Anticancer Drug Screening
Caption: A typical workflow for screening anticancer compounds.
Conclusion and Future Directions
From their initial discovery through classical organic reactions to their synthesis via cutting-edge catalytic methods, chromene-3-carboxylic acids have remained a focal point of chemical and pharmacological research. The versatility of this scaffold allows for extensive derivatization, leading to a broad range of biological activities. The quantitative data presented herein underscore their potential as leads for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Future research will likely focus on the development of even more efficient and stereoselective synthetic routes, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds through detailed structure-activity relationship studies. The rich history and promising future of chromene-3-carboxylic acids ensure their continued importance in the field of drug discovery.
References
- 1. US2338569A - Preparation of coumarin-3-carboxylic acid - Google Patents [patents.google.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2 H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - 2HâChromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral CâH Activation/[3 + 3] Annulation Cascade - Organic Letters - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 8-Methoxy-2H-chromene-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxy-2H-chromene-3-carboxylic acid, a member of the coumarin family, has emerged as a promising scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of its potential therapeutic targets, focusing on its anticancer and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development efforts.
Introduction
Coumarins are a class of naturally occurring and synthetic compounds known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects[1]. The this compound scaffold, in particular, has been the subject of investigations aimed at elucidating its therapeutic potential and mechanism of action. This guide consolidates the current understanding of its primary biological targets and associated pathways.
Anticancer Activity
Derivatives of this compound have demonstrated notable antiproliferative activity against various cancer cell lines. The primary focus of existing research has been on hepatocellular carcinoma.
Quantitative Data: Antiproliferative Activity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 8-Methoxycoumarin-3-carboxylic acid | HepG2 (Liver Cancer) | MTT Assay | 5 | [2] |
| Compound 5 (a carboxamide derivative) | HepG2 (Liver Cancer) | MTT Assay | 0.9 | [2] |
| Staurosporine (Control) | HepG2 (Liver Cancer) | MTT Assay | 8.4 | [2] |
Proposed Mechanism of Action
The anticancer effect of this compound derivatives is believed to be multifactorial, primarily involving the induction of apoptosis and inhibition of crucial cellular machinery.
-
Induction of Apoptosis: A key mechanism is the activation of effector caspases, such as caspase-3 and caspase-7, which are central to the apoptotic cascade[2].
-
Inhibition of β-tubulin Polymerization: Certain derivatives have been shown to inhibit the polymerization of β-tubulin, a critical component of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest and ultimately apoptosis[2].
Signaling Pathway
Experimental Protocols
-
Cell Seeding: Plate HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or its derivatives for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited, using a dose-response curve.
Anti-inflammatory Activity
A closely related compound, 8-methoxy-chromen-2-one (MCO), has been investigated for its anti-inflammatory properties, suggesting a similar potential for this compound.
Key Findings in a Preclinical Model
In a rat model of collagen-induced arthritis, MCO treatment led to a significant reduction in:
-
Pro-inflammatory cytokines: TNF-α, IL-1β, and IL-6.
-
Nitric Oxide (NO) levels.
Proposed Mechanism of Action
The anti-inflammatory effects are primarily attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, the production of inflammatory mediators is suppressed.
Signaling Pathway
Experimental Protocols
-
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Nuclear Extraction: Isolate nuclear extracts from the cells.
-
NF-κB DNA Binding Assay: Perform an Electrophoretic Mobility Shift Assay (EMSA) or a TransAM NF-κB kit to quantify the amount of activated NF-κB in the nuclear extracts.
-
Data Analysis: Determine the concentration-dependent inhibition of NF-κB activation by the test compound.
Other Potential Therapeutic Targets
The broader class of coumarin-3-carboxylic acid derivatives has been explored for its inhibitory activity against a range of enzymes, suggesting further avenues for investigation for this compound.
Enzyme Inhibition
| Enzyme Target | Therapeutic Area | Reference |
| VEGFR2 | Cancer (Angiogenesis) | [3] |
| Topoisomerase II | Cancer | [3] |
| Monoamine Oxidase (MAO) | Neurodegenerative Diseases | [4] |
| Cholinesterases (AChE, BChE) | Alzheimer's Disease | [4] |
| Cytochrome P450 2A13 | Cancer Prevention | [5] |
Synthesis
A general synthetic route to this compound and its derivatives is outlined below.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and anti-inflammatory agents. The identified therapeutic targets, including the NF-κB signaling pathway and β-tubulin, provide a solid foundation for further mechanistic studies and lead optimization. The exploration of its activity against other clinically relevant enzymes may unveil additional therapeutic applications. This guide provides a comprehensive overview to aid researchers in advancing the study of this valuable chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational insights into 3-acetyl-8-methoxy coumarin hybrids as potential anti-alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 8-methoxypsoralen on cytochrome P450 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 8-Methoxy-2H-chromene-3-carboxylic Acid Derivatives and Analogs
The this compound scaffold is a significant heterocyclic motif in medicinal chemistry. Chromenes, also known as benzopyrans, are bicyclic organic compounds consisting of a benzene ring fused to a pyran ring.[1] Derivatives of this core structure are found in numerous natural products and have garnered substantial interest due to their wide array of biological activities.[2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogs.
Synthesis of the Core Scaffold and Derivatives
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common method involves the reaction of substituted salicylaldehydes with active methylene compounds.
General Synthetic Protocol
A prevalent method for synthesizing coumarin-3-carboxylic acids involves the Knoevenagel condensation of a substituted salicylaldehyde with malonic acid.[4] For the synthesis of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, 2-hydroxy-3-methoxybenzaldehyde would be the starting material. The reaction is often carried out in the presence of a base. An equimolar mixture of the substituted salicylaldehyde and malonic acid is stirred in an aqueous medium with a catalyst at room temperature.[4] The reaction progress is monitored by thin-layer chromatography (TLC).[4] Upon completion, the product is filtered, washed with cold water, and purified by recrystallization from a suitable solvent like hot ethanol.[4] Yields for this type of reaction are typically high, ranging from 85-95%.[4]
Another synthetic approach involves the reaction of 2-hydroxy-3-methoxy-benzaldehyde with acrolein in the presence of potassium carbonate in a solvent like 1,4-dioxane.[2] The reaction mixture is refluxed for several hours.[2] After completion, the mixture is poured into iced water and extracted with an organic solvent such as diethyl ether.[2]
Caption: General workflow for the synthesis of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Physicochemical Properties
The physicochemical properties of these compounds are crucial for their handling, formulation, and biological activity.
| Property | Value | Reference |
| This compound | ||
| CAS Number | 57543-59-6 | [5] |
| Molecular Formula | C₁₁H₁₀O₄ | [5] |
| Molecular Weight | 206.19 g/mol | [5] |
| 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | ||
| CAS Number | 2555-20-6 | [6] |
| Molecular Formula | C₁₁H₈O₅ | [6] |
| Molecular Weight | 220.18 g/mol | [6] |
| Hazard | Irritant | [6] |
| 8-Methoxy-chroman-3-carboxylic acid | ||
| CAS Number | 108088-19-3 | |
| Molecular Formula | C₁₁H₁₂O₄ | |
| Molecular Weight | 208.21 g/mol | |
| Appearance | Off-white crystalline powder | |
| Melting Point | 170-175 °C | |
| Purity | ≥ 99% (NMR) | |
| Storage | 0-8 °C |
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide range of biological activities, making them promising candidates for drug development.
Anticancer Activity
Several novel 8-methoxycoumarin-3-carboxamides and their carboxylic acid derivatives have been synthesized and evaluated for their anticancer activity.[7]
Hydrolysis of 8-methoxycoumarin-3-carboxamide to its corresponding 3-carboxylic acid derivative resulted in a significant improvement in antiproliferative activity, highlighting the importance of the hydrogen bonding acceptor group at the C3-position for cytotoxicity.[7] In contrast, bromination at the C5-position of the 8-methoxycoumarin-3-carboxylic acid scaffold led to a near-complete loss of cytotoxicity.[7]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 8-methoxycoumarin-3-carboxamide | - | 17 | [7] |
| N-acetyl-8-methoxycoumarin-3-carboxamide | - | 2.3 | [7] |
| 8-methoxycoumarin-3-carboxylic acid | - | 5 | [7] |
| 5-bromo-8-methoxycoumarin-3-carboxylic acid | - | 41 | [7] |
A proposed mechanism of action for some of these compounds involves the targeting of caspase-3/7 and the inhibition of β-tubulin polymerization, leading to apoptosis.[7]
Caption: Proposed anticancer mechanism of action for 8-methoxycoumarin derivatives.
Anti-inflammatory Activity
The chromene scaffold is present in many compounds known for their anti-inflammatory properties.[2] The 8-methoxy-chroman-3-carboxylic acid structure, in particular, is a versatile intermediate for developing novel anti-inflammatory agents. The methoxy group at the 8-position is known to modulate the biological properties of these derivatives.
Antimicrobial and Other Activities
Chromene derivatives have been widely investigated for their antimicrobial properties.[3] Additionally, various analogs have shown potential as anticonvulsants, antituberculosis agents, and inhibitors of monoamine oxidase.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general representation of how the anticancer activity of the synthesized compounds might be evaluated.
-
Cell Culture: Human cancer cell lines (e.g., liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 8-methoxycoumarin-3-carboxylic acid derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Caption: General experimental workflow for an in vitro MTT cytotoxicity assay.
References
- 1. rjptonline.org [rjptonline.org]
- 2. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. scbt.com [scbt.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of 8-Methoxy-Coumarin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxy-coumarin derivatives, a prominent class of naturally occurring and synthetic benzopyrones, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. These compounds, characterized by a core coumarin structure with a methoxy group at the C8 position, exhibit a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, neuroprotective, and photochemotherapeutic effects. This technical guide provides an in-depth exploration of the core mechanisms of action of 8-methoxy-coumarin derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
The biological activities of 8-methoxy-coumarin derivatives are multifaceted, arising from their ability to interact with a variety of molecular targets and modulate complex signaling cascades. The primary mechanisms can be broadly categorized as follows:
-
DNA Intercalation and Photoreactivity: Certain 8-methoxy-coumarin derivatives, most notably the psoralen subclass (furanocoumarins), are renowned for their photosensitizing properties. In the presence of Ultraviolet A (UVA) radiation, these compounds intercalate into DNA and form covalent cross-links between DNA strands. This process inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This mechanism is the cornerstone of PUVA (Psoralen + UVA) therapy, widely used in dermatology.
-
Enzyme Inhibition: A significant number of 8-methoxy-coumarin derivatives exert their effects by inhibiting the activity of key enzymes. This includes, but is not limited to, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the regulation of neurotransmission and are targets for Alzheimer's disease therapies. Other enzymes such as tyrosinase and carbonic anhydrase are also inhibited by certain derivatives.
-
Modulation of Signaling Pathways: These compounds can intricately modulate intracellular signaling pathways that are often dysregulated in disease states. Key pathways affected include:
-
NF-κB Signaling: Inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a common mechanism for the anti-inflammatory effects of these derivatives.
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis, is another key target.
-
Apoptosis Induction: Many 8-methoxy-coumarin derivatives exhibit anticancer activity by inducing programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
-
Antiproliferative and Cytotoxic Effects: Beyond apoptosis induction, these derivatives can inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest at different phases and inhibition of tubulin polymerization, a critical process in cell division.
Quantitative Data on Biological Activities
The following tables summarize the in vitro efficacy of various 8-methoxy-coumarin derivatives against different cancer cell lines and their inhibitory activity against key enzymes.
Table 1: Anticancer Activity of 8-Methoxy-Coumarin Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 8-methoxycoumarin-3-carboxamide (Compound 4) | HepG2 | Liver Cancer | 17 | [1] |
| 5-bromo-8-methoxycoumarin-3-carboxamide (Compound 5) | HepG2 | Liver Cancer | 0.9 | [1] |
| 3-acetyl-8-methoxycoumarin-hydrazone derivative (3a) | - | - | 7.40 ± 0.14 (AChE) | [2][3] |
| 3-acetyl-8-methoxycoumarin-hydrazone derivative (3e) | - | - | 8.01 ± 0.70 (AChE) | [2][3] |
| 3-acetyl-8-methoxycoumarin-hydrazone derivative (3l) | - | - | 8.54 ± 1.01 (AChE) | [2][3] |
| Novel 8-methoxycoumarin-3-carboxylate derivative (Compound 3) | MCF-7 | Breast Cancer | 9.165 | [4] |
| Novel 8-methoxycoumarin-3-carboxylate derivative (Compound 3) | MDA-MB-231 | Breast Cancer | 12.65 | [4] |
| Novel 8-methoxycoumarin-3-carboxylate derivative (Compound 6) | MCF-7 | Breast Cancer | 6.621 | [4] |
| Novel 8-methoxycoumarin-3-carboxylate derivative (Compound 6) | MDA-MB-231 | Breast Cancer | 9.62 | [4] |
Table 2: Enzyme Inhibitory Activity of Coumarin Derivatives (IC50 and Ki values)
| Compound/Derivative | Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Coumarin 106 | Acetylcholinesterase (AChE) | - | 2.36 ± 0.17 | [5] |
| 3-acetyl-8-methoxycoumarin-hydrazone derivative (3a) | Acetylcholinesterase (AChE) | 7.40 ± 0.14 | - | [2][3] |
| 3-acetyl-8-methoxycoumarin-hydrazone derivative (3e) | Acetylcholinesterase (AChE) | 8.01 ± 0.70 | - | [2][3] |
| 3-acetyl-8-methoxycoumarin-hydrazone derivative (3l) | Acetylcholinesterase (AChE) | 8.54 ± 1.01 | - | [2][3] |
| 3-acetyl-8-methoxycoumarin-hydrazone derivative (3e) | Butyrylcholinesterase (BChE) | 65.41 ± 4.55 | - | [2][3] |
| 3-acetyl-8-methoxycoumarin-hydrazone derivative (3k) | Butyrylcholinesterase (BChE) | 71.45 ± 3.68 | - | [2][3] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of 8-methoxy-coumarin derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the 8-methoxy-coumarin derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a negative control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), quantifiable at 412 nm. The presence of an inhibitor reduces the rate of this color change.[7]
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE enzyme. Prepare various concentrations of the 8-methoxy-coumarin derivative.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is lost.[8]
Protocol:
-
Cell Treatment: Treat cells with the 8-methoxy-coumarin derivative for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Western Blot Analysis for NF-κB Pathway Modulation
Principle: Western blotting is used to detect specific proteins in a sample. To assess the effect of 8-methoxy-coumarin derivatives on the NF-κB pathway, the expression and phosphorylation status of key proteins like p65, IκBα, and IKK can be analyzed.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the 8-methoxy-coumarin derivative and a stimulant of the NF-κB pathway (e.g., LPS or TNF-α). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
Signaling Pathways and Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by 8-methoxy-coumarin derivatives.
PUVA-Induced DNA Cross-linking and Apoptosis
Caption: PUVA therapy mechanism of action.
Inhibition of NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathway
Caption: Modulation of the MAPK signaling pathway.
Induction of Apoptosis
Caption: Induction of intrinsic and extrinsic apoptosis.
Conclusion
8-Methoxy-coumarin derivatives represent a versatile and promising class of bioactive compounds with a rich and complex pharmacology. Their mechanisms of action are diverse, ranging from direct interaction with DNA to the subtle modulation of key cellular signaling pathways and enzyme activities. The data and protocols presented in this technical guide underscore the significant therapeutic potential of these molecules, particularly in the fields of oncology, neurodegenerative diseases, and dermatology. Further research into the structure-activity relationships and optimization of these derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and computational insights into 3-acetyl-8-methoxy coumarin hybrids as potential anti-alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. benchchem.com [benchchem.com]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structural Features of 8-Methoxy-2H-chromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural features, synthesis, and potential biological significance of 8-Methoxy-2H-chromene-3-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.
Core Structural Features
This compound, with the chemical formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol , is a heterocyclic organic compound.[1] Its structure is characterized by a bicyclic system where a dihydropyran ring is fused to a benzene ring. A methoxy group is substituted at the 8th position of the aromatic ring, and a carboxylic acid group is attached to the 3rd position of the dihydropyran ring. The presence of the chiral center at the C2 position of the dihydropyran ring means that this compound can exist as enantiomers. The fused dihydropyran ring typically adopts a half-chair conformation.[2]
Physicochemical and Spectroscopic Data
Table 1: Physicochemical and Spectroscopic Data of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid [3]
| Property | Value |
| Molecular Formula | C₁₁H₈O₅ |
| Molecular Weight | 220.18 g/mol |
| Melting Point | 215-218 °C |
| Appearance | Light yellow crystal |
| Infrared (IR) (KBr, cm⁻¹) | 3472 (O-H), 2843 (C-H), 1769 (C=O, lactone), 1676 (C=O, acid), 1606, 1473, 1264, 1094, 964, 799, 739 |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | Not explicitly provided in the search result for this specific compound, but related coumarins show characteristic aromatic and vinylic protons. |
| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 111.6, 112.3, 113.5, 121.8, 132.0, 144.9, 150.3, 152.6, 158.0, 164.5 |
Note: For this compound, the C2 position would be a methylene group (CH₂), and its protons would likely appear as a multiplet in the ¹H NMR spectrum. The C2 carbon signal in the ¹³C NMR would be in the aliphatic region, and the C=O lactone peak in the IR spectrum would be absent.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from the synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde.[2] The final step would involve the oxidation of the aldehyde to a carboxylic acid.
Step 1: Synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde [2]
-
Materials: 2-hydroxy-3-methoxy-benzaldehyde, acrolein, potassium carbonate, 1,4-dioxane, diethyl ether, magnesium sulfate.
-
Procedure:
-
To a solution of 2-hydroxy-3-methoxy-benzaldehyde (1.52 g, 10 mmol) in 20 ml of 1,4-dioxane, add an excess amount of acrolein (840 mg, 15 mmol) and potassium carbonate (1.4 g, 10 mmol) at room temperature.
-
Reflux the reaction mixture for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
After cooling to room temperature, pour the mixture into 40 ml of iced water.
-
Extract the aqueous mixture with diethyl ether (3 x 30 ml).
-
Combine the organic layers and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 8-Methoxy-2H-chromene-3-carbaldehyde. Purify further by column chromatography if necessary.
-
Step 2: Oxidation to this compound
-
Materials: 8-Methoxy-2H-chromene-3-carbaldehyde, an oxidizing agent (e.g., potassium permanganate, Jones reagent, or a milder oxidant like sodium chlorite), appropriate solvent (e.g., acetone, tert-butanol/water).
-
Procedure (Example using Sodium Chlorite):
-
Dissolve the 8-Methoxy-2H-chromene-3-carbaldehyde in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene as a chlorine scavenger.
-
Slowly add a solution of sodium chlorite in water at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a solution of sodium sulfite.
-
Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to yield this compound. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.
-
Visualizations
Caption: Synthetic workflow for this compound.
Potential Biological Significance
Chromene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[2] While specific studies on the biological pathways of this compound are limited, the activities of related coumarin compounds suggest potential mechanisms of action. For instance, some coumarins have been shown to exert their anti-inflammatory effects by modulating key signaling pathways.
Caption: Postulated anti-inflammatory signaling pathway modulation.
References
An In-depth Technical Guide on the Physicochemical Properties of 8-Methoxy-2H-chromene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of 8-Methoxy-2H-chromene-3-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the structurally related and more extensively studied analogue, 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, to provide a comparative context.
Core Physicochemical Data
A critical distinction must be made between this compound (CAS 57543-59-6) and its 2-oxo derivative (a coumarin), 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 2555-20-6). The presence of a ketone group at the C2 position in the pyran ring significantly alters the molecule's properties.
Quantitative data for both compounds are summarized below. There is a notable lack of experimentally determined physicochemical properties for this compound in publicly available literature.
| Property | This compound | 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid |
| CAS Number | 57543-59-6[1][2] | 2555-20-6[3][4][5] |
| Molecular Formula | C₁₁H₁₀O₄[1] | C₁₁H₈O₅[3][5] |
| Molecular Weight | 206.19 g/mol [1] | 220.18 g/mol [3][5] |
| Melting Point | Data not available | 214 - 216 °C[6] |
| Boiling Point | Data not available | Data not available |
| pKa | Data not available | Data not available |
| Solubility | Data not available | Data not available[7] |
| Flash Point | Data not available | 178.8 °C[7] |
Experimental Protocols
The following sections detail standard methodologies for determining the key physicochemical properties outlined above. These protocols are generally applicable to organic carboxylic acids.
Determination of Melting Point
The melting point of a solid organic compound can be determined using the capillary method.
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[8][9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus.[10][11]
-
Heating: The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[11]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[10][12] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[11]
Determination of Acid Dissociation Constant (pKa)
The pKa of a carboxylic acid can be determined by potentiometric titration.[13][14]
-
Solution Preparation: A precise weight of the carboxylic acid is dissolved in a suitable solvent (typically water or a water/co-solvent mixture) to create a solution of known concentration (e.g., 1 mM).[14]
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.[14]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[13][14] After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[13][15] This can be determined from the Henderson-Hasselbalch equation, where pH = pKa when the concentrations of the acid and its conjugate base are equal.[13]
Determination of Aqueous Solubility
A common method for determining the aqueous solubility of a compound in drug discovery is the shake-flask method, which measures thermodynamic solubility.[16][17]
-
Equilibration: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[18] The mixture is agitated in a sealed flask at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.[18]
-
Separation: The undissolved solid is removed from the saturated solution by centrifugation or filtration.[16]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[17][19] A standard calibration curve is used to calculate the solubility.[19]
Logical Workflow Visualization
As no specific signaling pathways for this compound have been identified in the literature, the following diagram illustrates the general experimental workflow for the determination and characterization of its core physicochemical properties.
Caption: General experimental workflow for the synthesis, characterization, and physicochemical profiling of a target compound.
Biological Context
While specific signaling pathways for this compound are not documented, the broader class of chromene derivatives is known for a wide range of biological activities.[20] These include anti-inflammatory, anticancer, and antimicrobial effects.[20][21][22] The methoxy group at the 8-position and the carboxylic acid at the 3-position are functional groups that can be crucial for interaction with biological targets and for modulating pharmacokinetic properties. Further research is required to elucidate the specific biological activities and mechanisms of action for this particular molecule.
References
- 1. scbt.com [scbt.com]
- 2. CAS 57543-59-6 | 2H21-1-0F | MDL MFCD00202018 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. 8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID | 2555-20-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. chemodex.com [chemodex.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. almaaqal.edu.iq [almaaqal.edu.iq]
- 12. pennwest.edu [pennwest.edu]
- 13. web.williams.edu [web.williams.edu]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. asianpubs.org [asianpubs.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pharmatutor.org [pharmatutor.org]
- 20. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
The Chromene Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chromene scaffold, a heterocyclic motif composed of a benzene ring fused to a pyran ring, stands as a privileged structure in the landscape of medicinal chemistry. Its prevalence in natural products and the remarkable diversity of pharmacological activities exhibited by its synthetic derivatives have cemented its importance in the quest for novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the chromene core, detailing its synthesis, multifaceted biological activities, and the intricate mechanisms of action that underpin its therapeutic potential. Special emphasis is placed on quantitative data, detailed experimental methodologies, and the visualization of key cellular pathways, offering a robust resource for professionals in drug discovery and development.
Synthesis of the Chromene Core: Versatile and Efficient Methodologies
The construction of the chromene scaffold is accessible through a variety of synthetic routes, with one-pot multicomponent reactions (MCRs) being a particularly favored strategy due to their efficiency and atom economy.[3] A prevalent method for synthesizing 2-amino-4H-chromenes involves the condensation of a substituted salicylaldehyde, an active methylene compound such as malononitrile, and a substituted phenol or naphthol.[4][5]
General Experimental Protocol: One-Pot Synthesis of 2-Amino-4H-Chromene Derivatives
This protocol outlines a general and widely adaptable method for the synthesis of the 2-amino-4H-chromene scaffold.
Materials:
-
Substituted aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Phenol or Naphthol derivative (1 mmol)
-
Catalyst (e.g., piperidine, choline chloride/urea, or a magnetic nanocatalyst)[4][5]
-
Solvent (e.g., ethanol, water/ethanol mixture, or solvent-free)[3][4]
Procedure:
-
A mixture of the aldehyde (1 mmol), malononitrile (1.2 mmol), the phenolic component (1 mmol), and the catalyst is prepared in the chosen solvent or under solvent-free conditions in a round-bottomed flask.
-
The reaction mixture is then heated (e.g., to 80-90 °C) and stirred.[4][5] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and water is added to precipitate the solid product.
-
The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-amino-4H-chromene derivative.[5]
This versatile protocol can be adapted for microwave-assisted synthesis, which often leads to significantly reduced reaction times.[6]
Diverse Pharmacological Activities of Chromene Derivatives
The chromene scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities. These include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, among others.[6][7][8][9]
Anticancer Activity
Chromene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms. A notable example is Crolibulin (EPC2407), a 4-aryl-4H-chromene derivative that has advanced to Phase I/II clinical trials for the treatment of advanced solid tumors, including anaplastic thyroid cancer.[4][10][11][12]
Many anticancer chromenes, including Crolibulin, function as tubulin polymerization inhibitors. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[7][10][13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.[7][10]
In addition to direct cytotoxicity, some chromene derivatives, like Crolibulin, also act as vascular disrupting agents (VDAs).[10][12] They selectively target and disrupt the established tumor vasculature, leading to a rapid shutdown of blood flow to the tumor, resulting in extensive tumor cell necrosis.[11][14]
Quantitative Data: Anticancer Activity of Chromene Derivatives
The following table summarizes the in vitro cytotoxic activity of selected chromene derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Aryl-4H-chromenes | HT-29 (Colon) | 0.52 | [15] |
| Indole-tethered chromenes | A549 (Lung) | 7.9 - 9.1 | [16] |
| Indole-tethered chromenes | PC-3 (Prostate) | 7.9 - 9.1 | [16] |
| Indole-tethered chromenes | MCF-7 (Breast) | 7.9 - 9.1 | [16] |
| Dihydropyrano[2,3-g]chromene | K562 (Leukemia) | 102 | [3] |
| Benzochromene derivatives | MCF-7 (Breast) | 4.6 - 21.5 | [17] |
| 1H-benzo[f]chromene-2-carbothioamide | PC-3 (Prostate) | 1.1 - 2.7 | [4] |
| Chromeno[4,3-b]chromenes | HepG-2 (Liver) | 2.41 - 2.59 | [4] |
| Chromeno[4,3-b]chromenes | HCT-116 (Colon) | 4.98 - 5.44 | [4] |
| Chromeno[4,3-b]chromenes | MCF-7 (Breast) | 6.52 - 6.99 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Chromene derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Treat the cells with various concentrations of the chromene compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity
Chromene derivatives have also been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways like the p38 MAPK pathway.[18][19]
Certain chromen-4-one derivatives have been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) signaling cascade. This pathway plays a crucial role in the production of pro-inflammatory cytokines. By blocking the phosphorylation of p38 MAPK and its downstream targets, these chromene compounds can effectively mitigate inflammatory responses.[18][19]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site | Semantic Scholar [semanticscholar.org]
- 6. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microtubule depolymerizing vascular disrupting agents: novel therapeutic agents for oncology and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicinova.com [medicinova.com]
- 13. Facebook [cancer.gov]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - ProQuest [proquest.com]
- 18. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 8-Methoxy-2H-chromene-3-carboxylic acid: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 8-Methoxy-2H-chromene-3-carboxylic acid, a valuable building block for drug discovery and development. The protocols outlined are intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
Introduction
Chromene scaffolds are prevalent in a wide array of biologically active compounds and natural products. The specific substitution pattern of this compound makes it a key intermediate for the synthesis of novel therapeutic agents. This document details two primary synthetic routes to obtain this target molecule: a direct Knoevenagel condensation and a two-step approach involving a nitrile intermediate followed by hydrolysis.
Data Presentation
The following table summarizes the key quantitative data associated with the optimized two-step synthetic protocol.
| Parameter | Step 1: Synthesis of 3-cyano-8-methoxy-2H-chromene | Step 2: Hydrolysis to this compound |
| Starting Materials | 2-hydroxy-3-methoxybenzaldehyde, Malononitrile | 3-cyano-8-methoxy-2H-chromene |
| Catalyst/Reagent | Piperidine | Sodium Hydroxide (NaOH) |
| Solvent | Ethanol | Water/Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) | Reflux (approx. 100 °C) |
| Reaction Time | 4-6 hours | 5 hours |
| Typical Yield | 70-80% | 85-95% |
Experimental Protocols
Method 1: Two-Step Synthesis via Nitrile Intermediate (Recommended)
This method is recommended due to its typically higher yields and more reliable outcomes.
Step 1: Synthesis of 3-cyano-8-methoxy-2H-chromene
-
Materials:
-
2-hydroxy-3-methoxybenzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq.) in absolute ethanol.
-
To this solution, add malononitrile (1.05 eq.).
-
Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain 3-cyano-8-methoxy-2H-chromene as a solid.
-
Step 2: Hydrolysis of 3-cyano-8-methoxy-2H-chromene to this compound
-
Materials:
-
3-cyano-8-methoxy-2H-chromene
-
Sodium Hydroxide (NaOH)
-
Water
-
Ethanol
-
Hydrochloric Acid (HCl) for acidification
-
-
Procedure:
-
In a round-bottom flask, suspend 3-cyano-8-methoxy-2H-chromene (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v). Ethanol can be added as a co-solvent to aid solubility.
-
Heat the mixture to reflux for 5 hours. The reaction can be monitored by TLC until the starting nitrile is consumed.
-
After cooling to room temperature, filter the reaction mixture to remove any insoluble impurities.
-
Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is acidic (pH 2-3), which will cause the carboxylic acid to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound.
-
Method 2: Direct Knoevenagel Condensation
This method provides a more direct route, though optimization may be required to favor the desired 2H-chromene product over the corresponding coumarin.
-
Materials:
-
2-hydroxy-3-methoxybenzaldehyde
-
Malonic acid
-
Piperidine or another suitable base (e.g., pyridine)
-
An appropriate solvent (e.g., ethanol, pyridine)
-
-
Procedure:
-
Combine 2-hydroxy-3-methoxybenzaldehyde (1.0 eq.) and malonic acid (1.1 eq.) in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of a base such as piperidine or pyridine.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product. The work-up procedure will depend on the solvent and base used. Typically, it involves acidification and extraction or precipitation and filtration.
-
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Direct synthesis of this compound via Knoevenagel condensation.
Application Notes and Protocols for the Synthesis of 8-Methoxy-2H-chromene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 8-Methoxy-2H-chromene-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Two primary synthetic routes are presented: a direct one-step Doebner-Knoevenagel condensation and a two-step pathway involving the synthesis and subsequent oxidation of an aldehyde intermediate.
Physicochemical Data
| Property | Value |
| CAS Number | 57543-59-6 |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Purity | ≥98% (typical for synthesized compounds) |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Experimental Protocols
Two effective methods for the synthesis of this compound are detailed below.
Method 1: Doebner-Knoevenagel Condensation
This protocol outlines a one-pot synthesis via the Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with malonic acid in the presence of a basic catalyst, followed by in-situ decarboxylation.[1][2][3]
Reaction Scheme:
-
2-hydroxy-3-methoxybenzaldehyde + Malonic acid → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-hydroxy-3-methoxybenzaldehyde | 152.15 | 1.52 g | 10 |
| Malonic Acid | 104.06 | 1.25 g | 12 |
| Pyridine | 79.10 | 20 mL | - |
| Piperidine | 85.15 | 0.5 mL | - |
| Hydrochloric Acid (6 M) | - | As needed | - |
| Ethanol | - | For recrystallization | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.52 g (10 mmol) of 2-hydroxy-3-methoxybenzaldehyde and 1.25 g (12 mmol) of malonic acid in 20 mL of pyridine.
-
Catalyst Addition: To the stirred solution, add 0.5 mL of piperidine as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold 6 M hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any remaining salts.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60°C.
Method 2: Two-Step Synthesis via Aldehyde Intermediate
This method involves the initial synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde, followed by its oxidation to the desired carboxylic acid.[4]
Step 1: Synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde
Reaction Scheme:
-
2-hydroxy-3-methoxybenzaldehyde + Acrolein → 8-Methoxy-2H-chromene-3-carbaldehyde
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-hydroxy-3-methoxybenzaldehyde | 152.15 | 1.52 g | 10 |
| Acrolein | 56.06 | 1.0 mL (0.84 g) | 15 |
| Potassium Carbonate (anhydrous) | 138.21 | 1.38 g | 10 |
| 1,4-Dioxane | - | 20 mL | - |
| Diethyl Ether | - | For extraction | - |
Procedure:
-
Reaction Setup: To a solution of 1.52 g (10 mmol) of 2-hydroxy-3-methoxybenzaldehyde in 20 mL of 1,4-dioxane in a 100 mL round-bottom flask, add 1.0 mL (15 mmol) of acrolein and 1.38 g (10 mmol) of potassium carbonate.[4]
-
Reaction: The reaction mixture is refluxed for 8 hours. Monitor the reaction by TLC until the starting material is consumed.[4]
-
Work-up: After cooling to room temperature, pour the mixture into 40 mL of iced water.[4]
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).[4]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude 8-Methoxy-2H-chromene-3-carbaldehyde. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Oxidation of 8-Methoxy-2H-chromene-3-carbaldehyde
Reaction Scheme:
-
8-Methoxy-2H-chromene-3-carbaldehyde → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 8-Methoxy-2H-chromene-3-carbaldehyde | 190.19 | 1.90 g | 10 |
| Potassium Permanganate (KMnO₄) | 158.03 | 1.74 g | 11 |
| Acetone | - | 50 mL | - |
| Sulfuric Acid (10%) | - | As needed | - |
| Sodium Bisulfite | - | As needed | - |
Procedure:
-
Reaction Setup: Dissolve 1.90 g (10 mmol) of 8-Methoxy-2H-chromene-3-carbaldehyde in 50 mL of acetone in a 250 mL round-bottom flask and cool the mixture in an ice bath.
-
Oxidation: Slowly add a solution of 1.74 g (11 mmol) of potassium permanganate in 50 mL of water to the stirred reaction mixture. Continue stirring at room temperature for 2-4 hours.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate dissolves.
-
Acidification: Acidify the solution with 10% sulfuric acid to a pH of approximately 2 to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified this compound in a vacuum oven.
Visualized Experimental Workflows
Caption: Workflow for the one-step synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
References
Knoevenagel Condensation for Chromene Synthesis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chromene derivatives via the Knoevenagel condensation. Chromenes are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them promising scaffolds in drug discovery and development.
Introduction to Knoevenagel Condensation for Chromene Synthesis
The Knoevenagel condensation is a versatile and widely-used carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[1] This reaction is particularly valuable for the synthesis of α,β-unsaturated compounds.[1] In the context of chromene synthesis, the Knoevenagel condensation is a key step in various multi-component reactions, often involving a salicylaldehyde derivative, an active methylene compound, and a suitable catalyst. The initial condensation product can undergo an intramolecular cyclization to form the chromene ring system.
Chromene derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Their potential as therapeutic agents has spurred the development of efficient synthetic methodologies, with the Knoevenagel condensation being a prominent strategy.
Data Presentation: Synthesis of Chromene Derivatives
The following table summarizes quantitative data from various studies on the synthesis of chromene derivatives using the Knoevenagel condensation and related multi-component reactions.
| Entry | Reactants | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Salicylaldehyde, 1,3-bis(p-Tolylsulfonyl)propene | Piperidine, p-TsOH | Toluene | 60 | 6 h | 90 | [4] |
| 2 | 4-Chlorobenzaldehyde, Malononitrile, Resorcinol | Mg/Al-HT | - | - | - | - | [5] |
| 3 | Aromatic aldehydes, Malononitrile, Dimedone | Triethylamine | H₂O | Microwave | 35 min | 50-95 | [6] |
| 4 | 4-Bromo-2-hydroxybenzaldehyde, Malononitrile | Piperidine | Ethanol | Reflux | 2-4 h | High | [7] |
| 5 | Aromatic Aldehydes, Malononitrile | DBU | Water | Room Temp | 5 min | 98 | [8] |
| 6 | Aromatic Aldehydes, Ethyl Cyanoacetate | Triphenylphosphine | - | - | - | - | [8] |
| 7 | 2-Thiophenecarboxaldehyde, Cyanoacetic Acid | KOH (20 mol%) | Water | 75 (Microwave) | 20 min | >95 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes[5]
This protocol describes an organocatalytic [4+2] cascade annulation of salicylaldehydes and 1,3-bisarylsulfonylpropenes.
Materials:
-
Salicylaldehyde derivative (0.24 mmol)
-
1,3-bisarylsulfonylpropene (0.2 mmol)
-
Dry toluene (2 mL)
-
Piperidine (6.0 μL, 0.06 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (10.3 mg, 0.06 mmol)
-
Silica gel for flash chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
To a solution of the salicylaldehyde derivative and 1,3-bisarylsulfonylpropene in dry toluene, add piperidine and p-TsOH.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the reaction mixture by flash chromatography over silica gel using a petroleum ether/ethyl acetate (8:1) eluent to obtain the desired 2H-chromene product.
Protocol 2: Synthesis of 7-Bromo-3-cyanocoumarin[8]
This protocol details the Knoevenagel condensation of 4-Bromo-2-hydroxybenzaldehyde with malononitrile.
Materials:
-
4-Bromo-2-hydroxybenzaldehyde (2.01 g, 10.0 mmol)
-
Malononitrile (0.66 g, 10.0 mmol)
-
Ethanol (25-30 mL)
-
Piperidine (0.1 mL, ~1.0 mmol)
-
Deionized water
-
Hexane and Ethyl acetate for TLC
Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-2-hydroxybenzaldehyde in ethanol with stirring.
-
Add malononitrile to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitor the reaction progress using TLC (7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
After completion, remove the heat source and allow the mixture to cool to room temperature, which may cause the product to precipitate. Further cooling in an ice bath can enhance precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) followed by deionized water (2 x 15 mL).
-
Dry the product in a vacuum oven or air-dry to a constant weight.
Visualizations
Mechanism of Knoevenagel Condensation for Chromene Synthesis
Caption: Mechanism of Chromene Synthesis via Knoevenagel Condensation.
General Experimental Workflow for Chromene Synthesis
Caption: Generalized Experimental Workflow for Chromene Synthesis.
Signaling Pathway: Apoptosis Induction by Chromene Derivatives
Many chromene derivatives synthesized via Knoevenagel condensation exhibit potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The mechanism often involves the modulation of key signaling pathways that regulate cell survival and death. One such pathway is the intrinsic (mitochondrial) apoptosis pathway.
Caption: Intrinsic Apoptosis Pathway Modulated by Chromene Derivatives.
References
- 1. purechemistry.org [purechemistry.org]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Derivatization of 8-Methoxy-2H-chromene-3-carboxylic Acid: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the derivatization of 8-Methoxy-2H-chromene-3-carboxylic acid, a versatile scaffold for the development of novel therapeutic agents. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of new chemical entities. The chromene core is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Introduction
This compound serves as a valuable starting material for the synthesis of a diverse library of derivatives, primarily through modifications of the carboxylic acid moiety. The formation of amides and esters is a common and effective strategy to explore the structure-activity relationship (SAR) of this compound class. The methoxy group at the 8-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Recent studies have highlighted the potential of chromene derivatives as inhibitors of tubulin polymerization, a validated target in cancer therapy. Disruption of microtubule dynamics by these agents leads to cell cycle arrest and apoptosis in cancer cells.
Data Presentation
The following tables summarize quantitative data for the synthesis of key intermediates and derivatives of this compound.
Table 1: Synthesis and Characterization of Ethyl 8-Methoxy-2-oxo-2H-chromene-3-carboxylate
| Parameter | Value | Reference |
| Yield | 73-92% | [1] |
| Melting Point | 92-93 °C | [2] |
| ¹H NMR (CDCl₃, δ ppm) | ||
| 1.41-1.45 (t, 3H) | Ethoxy CH₃ | [3] |
| 4.01 (s, 3H) | Methoxy CH₃ | [3] |
| 4.41-4.44 (q, 2H) | Ethoxy CH₂ | [3] |
| 7.14-7.19 (m, 2H) | Aromatic H | [3] |
| 7.29-7.31 (m, 1H) | Aromatic H | [3] |
| 7.85 (s, 1H) | C4-H | [3] |
| ¹³C NMR (CDCl₃, δ ppm) | ||
| 14.06 | Ethoxy CH₃ | [3] |
| 56.32 | Methoxy CH₃ | [3] |
| 62.24 | Ethoxy CH₂ | [3] |
| 115.13, 119.78, 120.13, 125.69, 132.54, 135.72, 146.61, 146.98 | Aromatic & Olefinic C | [3] |
| 164.94 | Ester C=O | [3] |
| 191.38 | Lactone C=O | [3] |
Table 2: Synthesis and Characterization of N-Substituted 8-Methoxy-2-oxo-2H-chromene-3-carboxamide Derivatives
| Derivative | Yield | Melting Point (°C) | Key Analytical Data | Reference |
| N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide * | 94% | 158-160 | ¹H NMR (CDCl₃): 8.87 (s, 1H, C4-H), 8.74 (t, 1H, NH), 3.71 (s, 3H, OCH₃). ¹³C NMR (CDCl₃): 161.42 (C=O), 160.87 (C=O). | [2] |
| N'-(2-Hydroxybenzoyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide | 57% | >300 | HRMS: m/z 355.0930 (MH⁺) | [1] |
| N'-(5-Chloro-2-hydroxybenzoyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide | 67% | >300 | HRMS: m/z 387.0384 (M-H)⁻ | [1] |
| 8-Methoxy-2-oxo-N-1,3-thiazol-2-yl-2H-chromene-3-carboxamide | - | - | Molecular Formula: C₁₄H₁₀N₂O₄S, Molecular Weight: 302.3 | [4] |
| 8-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide | - | - | Available Spectra: ¹³C NMR, FTIR | [5][6] |
*Note: This derivative lacks the 8-methoxy group but the protocol is adaptable.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-Methoxy-2-oxo-2H-chromene-3-carboxylate
This protocol is based on the Knoevenagel condensation.
Materials:
-
2-Hydroxy-3-methoxybenzaldehyde
-
Diethyl malonate
-
Piperidine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve equimolar quantities of 2-hydroxy-3-methoxybenzaldehyde and diethyl malonate in ethanol.
-
Add a catalytic amount of piperidine and a few drops of glacial acetic acid to the solution.
-
Reflux the reaction mixture for 3 hours.
-
Cool the mixture on ice to induce precipitation.
-
Filter the precipitate, wash with ice-cold ethanol, and dry to obtain the product.
Protocol 2: Synthesis of N-Substituted 8-Methoxy-2-oxo-2H-chromene-3-carboxamides
This protocol describes a general method for amide bond formation starting from the corresponding ethyl ester.
Materials:
-
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
-
Substituted amine (e.g., 4-methoxyphenethylamine)
-
Ethanol
Procedure:
-
Dissolve ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate in hot ethanol.
-
Add a slight excess (1.2 equivalents) of the desired substituted amine to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to allow the product to precipitate.
-
Filter the precipitate, recrystallize from ethanol, and dry under vacuum.
Protocol 3: Synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carbohydrazide
This protocol outlines the synthesis of the hydrazide derivative, a key intermediate for further elaboration.
Materials:
-
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
-
Hydrazine hydrate
-
Absolute ethanol
Procedure:
-
Dissolve ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate in absolute ethanol.
-
Add an excess of hydrazine hydrate (2.5 equivalents).
-
Reflux the reaction mixture for 2 hours.
-
Cool the reaction mixture, and collect the precipitate by filtration.
-
Wash the precipitate with ethanol and dry to yield the carbohydrazide.
Visualizations
The following diagrams illustrate the experimental workflow for derivatization and a proposed signaling pathway for the anticancer activity of chromene derivatives.
Caption: Derivatization workflow of this compound.
Caption: Inhibition of tubulin polymerization by chromene derivatives.
References
- 1. Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide [mdpi.com]
- 3. Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols for 8-Methoxy-2H-chromene-3-carboxylic Acid in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 8-Methoxy-2H-chromene-3-carboxylic acid in anti-inflammatory research. The protocols outlined below are based on established methodologies for evaluating anti-inflammatory compounds and insights from research on structurally related chromene and coumarin derivatives.
Overview and Rationale
Chromene and coumarin scaffolds are prevalent in natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anti-inflammatory properties. This compound, a member of this class, holds promise as a modulator of inflammatory responses. Research on analogous compounds, such as 8-methoxy-chromen-2-one, suggests that the anti-inflammatory effects may be mediated through the downregulation of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, and the modulation of critical signaling pathways such as NF-κB and MAPK.[1][2]
This document provides detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory profile of this compound.
Physicochemical Properties
While specific data for this compound is not extensively available, the properties of the closely related 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid are provided for reference.
| Property | Value | Reference |
| CAS Number | 2555-20-6 | [3][4] |
| Molecular Formula | C₁₁H₈O₅ | [3][4] |
| Molecular Weight | 220.18 g/mol | [3][4] |
| Appearance | Off-white crystalline powder | [5] |
| Storage Conditions | Store at 0-8 °C | [5] |
In Vitro Anti-Inflammatory Assays
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[6]
-
Compound Treatment: Prepare various concentrations of this compound in FBS-free DMEM. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compound and incubate for 1 hour.
-
LPS Stimulation: Following the pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.[6]
-
Nitrite Quantification (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes in the dark.[6]
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.
Measurement of Pro-Inflammatory Cytokine Inhibition (TNF-α and IL-6) by ELISA
This protocol measures the inhibitory effect of the compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages.
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Inhibition Assay protocol, using a 24-well plate with a cell density of 5 x 10⁵ cells/well.[6]
-
Supernatant Collection: After 24 hours of LPS stimulation, centrifuge the culture plates to pellet the cells and collect the supernatant.
-
ELISA Assay:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay. A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution.
-
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition. Calculate the IC₅₀ values.
In Vivo Anti-Inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation to evaluate the in vivo anti-inflammatory activity of a compound.
Experimental Protocol:
-
Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer this compound intraperitoneally at different doses (e.g., 5, 10, 20 mg/kg body weight). A vehicle control group (e.g., saline with a small amount of DMSO) and a positive control group (e.g., indomethacin at 5 mg/kg) should be included.[3]
-
Induction of Edema: Thirty minutes after compound administration, inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[3]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Proposed Mechanism of Action: Signaling Pathway Modulation
Based on studies of related compounds, this compound is hypothesized to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme that produces NO). This compound may inhibit the degradation of IκBα, thereby preventing NF-κB activation.[2]
Caption: Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling cascade in inflammation. LPS can activate MAPKs, which in turn can lead to the activation of transcription factors that promote the expression of inflammatory mediators. It is plausible that this compound could inhibit the phosphorylation of these MAPK proteins.
Caption: Potential modulation of the MAPK signaling pathway.
Experimental Workflow
The following diagram outlines a logical workflow for the investigation of the anti-inflammatory properties of this compound.
Caption: A suggested experimental workflow for anti-inflammatory evaluation.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the anti-inflammatory potential of this compound. By systematically applying these in vitro and in vivo models, researchers can elucidate its efficacy, potency, and mechanism of action, thereby contributing to the development of novel anti-inflammatory therapeutics.
References
- 1. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]
- 2. 8-Methoxybicolosin C from Lespedeza bicolor Attenuates Inflammation and Oxidative Stress via Nrf2/HO-1 and NF-κB/MAPK Pathways in Lipopolysaccharide-Induced Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. novamedline.com [novamedline.com]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-Methoxy-2H-chromene-3-carboxylic Acid in Cancer Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxy-2H-chromene-3-carboxylic acid, a member of the coumarin family, has emerged as a compound of interest in oncological research. This document provides detailed application notes and experimental protocols for investigating its potential as an anti-cancer agent. The information presented herein is intended to guide researchers in evaluating the cytotoxic and mechanistic properties of this compound against various cancer models.
Physicochemical Properties
| Property | Value |
| CAS Number | 2555-20-6 |
| Molecular Formula | C₁₁H₈O₅ |
| Molecular Weight | 220.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and basic aqueous solutions |
| Storage | Store at 2-8°C, protect from light |
Application Notes
This compound has demonstrated cytotoxic activity against various cancer cell lines. Its primary mechanisms of action appear to involve the induction of apoptosis and inhibition of tubulin polymerization, key processes in cancer cell proliferation and survival.
Cytotoxic Activity
The carboxylic acid moiety at the 3-position of the chromene ring is crucial for the compound's cytotoxic effects. Studies have shown that this compound exhibits inhibitory effects on cancer cell growth, with IC50 values in the low micromolar range.
Mechanism of Action
-
Induction of Apoptosis: The compound has been observed to trigger programmed cell death (apoptosis) in cancer cells. This is primarily mediated through the activation of the intrinsic apoptotic pathway, involving the activation of key executioner caspases, such as caspase-3 and caspase-7.
-
Inhibition of Tubulin Polymerization: There is evidence to suggest that this compound may interfere with the dynamics of microtubules by inhibiting the polymerization of β-tubulin. This disruption of the cytoskeleton can lead to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
-
Modulation of Signaling Pathways: While direct evidence for this compound is still emerging, related coumarin derivatives have been shown to modulate key cancer-related signaling pathways, including the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell survival and proliferation.
Quantitative Data Summary
The following table summarizes the available quantitative data on the anti-cancer activity of this compound.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | MTT | 5 | [1] |
Note: Data for other cell lines for the parent compound is limited. However, derivatives of this compound have shown activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, suggesting potential broader applicability.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases involved in apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound for a specified time.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
In Vitro Tubulin Polymerization Assay
This protocol assesses the direct effect of this compound on tubulin polymerization.[2]
Materials:
-
Purified tubulin protein (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
This compound
-
Positive control (e.g., Nocodazole) and negative control (DMSO)
-
96-well microplate
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a tubulin solution in polymerization buffer on ice.
-
Add GTP and glycerol to the tubulin solution.
-
Add this compound at various concentrations to the tubulin mixture.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to obtain polymerization curves.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 8-Methoxy-2H-chromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of 8-Methoxy-2H-chromene-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The following protocols cover the principal analytical techniques for structural elucidation and purity assessment.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis in various matrices. A reversed-phase method is typically employed, offering excellent separation of the analyte from potential impurities and starting materials. Due to the presence of a chromophore in the coumarin structure, UV detection is a straightforward approach. For enhanced sensitivity, particularly at low concentrations, derivatization with a fluorescent tag can be utilized.
Experimental Protocol: Purity Assessment by RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Parameter Value Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 330 nm | Injection Volume | 10 µL |
Data Presentation: Representative HPLC Data
| Compound | Retention Time (min) | Purity (%) |
| This compound | ~ 8.5 (representative) | > 98% |
Note: The retention time is an approximation and will vary depending on the specific HPLC system and column used.
Application Note: HPLC Analysis of 8-Methoxy-2H-chromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Methoxy-2H-chromene-3-carboxylic acid. The described reversed-phase HPLC (RP-HPLC) protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for research, quality control, and pharmacokinetic studies. This document provides comprehensive experimental protocols, data presentation, and workflow visualizations to facilitate seamless implementation in a laboratory setting.
Introduction
This compound is a heterocyclic organic compound belonging to the chromene class. Chromene derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active natural products and synthetic compounds. Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and quantification of this compound in various matrices. This note presents a validated RP-HPLC method utilizing a C18 stationary phase and UV detection for the analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 57543-59-6[1] |
| Molecular Formula | C₁₁H₁₀O₄[1] |
| Molecular Weight | 206.19 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, acetonitrile, and other polar organic solvents |
HPLC Method and Protocol
This method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.[2][3] A non-polar stationary phase (C18) is used with a polar mobile phase.
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Solvent for Sample Preparation: 50:50 (v/v) Acetonitrile:Water.
-
Vials: 2 mL amber glass vials with PTFE septa.
Chromatographic Conditions
The optimized chromatographic conditions for the analysis are summarized in Table 2.
Table 2: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Experimental Protocols
1. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample preparation solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample preparation solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the sample preparation solvent to achieve a theoretical concentration within the calibration range.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (sample preparation solvent) to ensure the absence of interfering peaks.
-
Perform injections of the working standard solutions to construct a calibration curve.
-
Inject the prepared samples for analysis.
-
After each sample injection, a wash cycle may be necessary to prevent carryover.
Data Presentation and Analysis
The quantitative analysis is based on the peak area of this compound. A calibration curve is generated by plotting the peak area against the concentration of the working standard solutions. The concentration of the analyte in the samples is determined using the linear regression equation derived from the calibration curve.
Table 3: Representative Quantitative Data
| Parameter | Value |
| Retention Time (tR) | ~ 6.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98-102% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the HPLC analysis of this compound.
Caption: HPLC Analysis Workflow for this compound.
Logical Relationship of Method Parameters
The diagram below outlines the key relationships between the different parameters of the HPLC method.
References
Application Note: Quantitative Analysis of 8-Methoxy-2H-chromene-3-carboxylic acid in Human Plasma using LC-MS/MS
Introduction
8-Methoxy-2H-chromene-3-carboxylic acid is a heterocyclic organic compound belonging to the chromene class, which are of interest in pharmaceutical research. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Analytical Method Overview
The method employs a protein precipitation extraction procedure for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode. Warfarin is used as an internal standard (IS) to ensure accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
This compound (Reference Standard)
-
Warfarin (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Warfarin in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution of this compound with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Warfarin primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
3. Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Add 200 µL of the internal standard working solution (100 ng/mL Warfarin in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| This compound | m/z 219.1 > 175.1 (Quantifier), m/z 219.1 > 131.1 (Qualifier) |
| Warfarin (IS) | m/z 307.1 > 161.0 |
Data Presentation
Table 1: Quantitative Method Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Minimal, compensated by Internal Standard |
Visualizations
Caption: LC-MS/MS Experimental Workflow for Analyte Quantification.
Application Notes and Protocols: NMR Spectroscopy of 8-Methoxy-2H-chromene-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 8-Methoxy-2H-chromene-3-carboxylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the coumarin scaffold.
Introduction
This compound and its derivatives are built upon the coumarin core, a privileged scaffold in medicinal chemistry. The substituent at the 3-position, typically a carboxylic acid, ester, or amide, plays a crucial role in modulating the pharmacological properties of these molecules. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds, providing detailed information about the molecular framework and the electronic environment of individual atoms. These application notes offer a centralized resource for researchers, providing standardized protocols and a comparative analysis of NMR data for a series of these derivatives.
Data Presentation: 1H and 13C NMR Data
The following table summarizes the 1H and 13C NMR chemical shift (δ) data for 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid and a selection of its ester and amide derivatives. All spectra were recorded in CDCl3 unless otherwise specified.
| Compound | Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | 4-H | 8.84 (s, 1H) | 148.9 |
| 5-H | 7.34-7.20 (m, 1H) | 113.6 | |
| 6-H | 7.34-7.20 (m, 1H) | 125.1 | |
| 7-H | 7.34-7.20 (m, 1H) | 119.3 | |
| 8-OCH3 | 3.99 (s, 3H) | 56.6 | |
| C-2 | - | 162.5 | |
| C-3 | - | 118.4 | |
| C-8 | - | 147.1 | |
| C-8a | - | 144.1 | |
| C-4a | - | 120.9 | |
| COOH | - | 165.5 | |
| Methyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate [1] | 4-H | 8.50 (s, 1H)[1] | 149.31[1] |
| 5-H, 6-H, 7-H | 7.20 (m, 3H)[1] | 115.77, 124.67, 118.23[1] | |
| 8-OCH3 | 3.97 (s, 3H)[1] | 56.15[1] | |
| Ester OCH3 | 3.95 (s, 3H)[1] | 52.76[1] | |
| C-2 | - | 156.04[1] | |
| C-3 | - | 117.83[1] | |
| C-8 | - | 146.86[1] | |
| C-8a | - | 144.67[1] | |
| C-4a | - | 120.52[1] | |
| C=O (ester) | - | 163.58[1] | |
| Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate [2] | 4-H | 8.45 (s, 1H) | 148.4 |
| 5-H, 6-H, 7-H | 7.21 (m, 3H) | 115.7, 124.6, 118.3 | |
| 8-OCH3 | 3.97 (s, 3H) | 56.2 | |
| OCH2CH3 | 4.41 (q, J=7.1 Hz, 2H) | 61.9 | |
| OCH2CH3 | 1.41 (t, J=7.1 Hz, 3H) | 14.2 | |
| C-2 | - | 156.1 | |
| C-3 | - | 118.9 | |
| C-8 | - | 146.9 | |
| C-8a | - | 144.7 | |
| C-4a | - | 120.5 | |
| C=O (ester) | - | 163.0 | |
| N-Benzyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide [3] | 4-H | 8.93 (s, 1H)[3] | 148.75[3] |
| Aromatic-H | 7.37–7.21 (m, 8H)[3] | 128.68, 127.72, 127.42, 125.14, 120.95, 119.32, 118.63, 115.62[3] | |
| 8-OCH3 | 4.00 (s, 3H)[3] | 56.38[3] | |
| NH | 9.21 (s, 1H)[3] | - | |
| CH2 | 4.68 (d, J=5.8 Hz, 2H)[3] | 43.85[3] | |
| C-2 | - | 160.92[3] | |
| C-3 | - | 118.63[3] | |
| C-8 | - | 147.09[3] | |
| C-8a | - | 144.15[3] | |
| C-4a | - | 120.95[3] | |
| C=O (amide) | - | 161.58[3] | |
| N-(4-Methoxybenzyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide [3] | 4-H | 8.93 (s, 1H)[3] | 148.69[3] |
| Aromatic-H | 7.32–6.87 (m, 7H)[3] | 159.01, 130.10, 129.13, 125.14, 120.94, 119.32, 118.69, 115.55, 114.11[3] | |
| 8-OCH3 | 4.00 (s, 3H)[3] | 56.37[3] | |
| Ar-OCH3 | 3.81 (s, 3H)[3] | 55.31[3] | |
| NH | 9.14 (s, 1H)[3] | - | |
| CH2 | 4.61 (d, J=5.8 Hz, 2H)[3] | 43.36[3] | |
| C-2 | - | 160.90[3] | |
| C-3 | - | 118.69[3] | |
| C-8 | - | 147.07[3] | |
| C-8a | - | 144.13[3] | |
| C-4a | - | 120.94[3] | |
| C=O (amide) | - | 161.45[3] |
Experimental Protocols
Protocol 1: Synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid Derivatives via Knoevenagel Condensation
This protocol describes a general method for the synthesis of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid and its ethyl ester derivative.
Materials:
-
2-Hydroxy-3-methoxybenzaldehyde
-
Diethyl malonate or Malonic acid
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a minimal amount of ethanol.
-
Addition of Reagents: To the stirred solution, add diethyl malonate (for the ethyl ester, 1.1 eq) or malonic acid (for the carboxylic acid, 1.1 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. For the carboxylic acid synthesis, the product may precipitate upon cooling. For the ester, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to neutralize the catalyst.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Protocol 2: Synthesis of N-Substituted 8-Methoxy-2-oxo-2H-chromene-3-carboxamides
This protocol outlines the synthesis of amide derivatives from the corresponding ethyl ester.[3]
Materials:
-
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
-
Appropriate primary or secondary amine (e.g., benzylamine, 1.2 eq)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: Dissolve ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (1.0 eq) in hot ethanol in a round-bottom flask.
-
Amine Addition: Add the desired amine (1.2 eq) to the solution.
-
Reaction: Reflux the mixture for 6-12 hours. The product may precipitate out of the solution upon cooling.[3]
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed if further purification is needed.[3]
Protocol 3: NMR Sample Preparation and Data Acquisition
Materials:
-
Synthesized this compound derivative (5-20 mg for 1H NMR, 20-50 mg for 13C NMR)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer (optional)
Procedure:
-
Sample Weighing: Accurately weigh the required amount of the purified compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. Ensure complete dissolution; gentle vortexing or warming may be necessary.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Acquire 1H NMR spectra using a standard pulse program. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Acquire 13C NMR spectra using a proton-decoupled pulse program. A longer acquisition time will be necessary compared to 1H NMR due to the lower natural abundance of 13C.
-
For quantitative analysis, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for full relaxation of the nuclei between scans.
-
Mandatory Visualization
Caption: Synthetic and analytical workflow.
Signaling Pathways and Logical Relationships
The synthesis of the target compounds follows a logical progression from simple starting materials to the final, purified products. The Knoevenagel condensation is a key carbon-carbon bond-forming reaction that constructs the chromene core. Subsequent functional group transformations, such as amidation, allow for the generation of a diverse library of derivatives. Each step is followed by purification and characterization to ensure the identity and purity of the intermediates and final products.
Caption: Synthesis logic for derivatives.
References
Application Notes and Protocols for the Development of Novel Compounds from 8-Methoxy-2H-chromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel bioactive compounds derived from the versatile scaffold, 8-Methoxy-2H-chromene-3-carboxylic acid. This document outlines detailed protocols for the synthesis of amide and ester derivatives, as well as methodologies for assessing their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.
Synthetic Strategies and Protocols
The carboxylic acid moiety at the 3-position of the 8-Methoxy-2H-chromene scaffold serves as a key functional group for derivatization, primarily through the formation of amides and esters.
General Workflow for Derivative Synthesis
The synthesis of novel derivatives from this compound follows a logical workflow designed to create a library of compounds for biological screening.
Caption: General workflow for the synthesis and screening of novel derivatives.
Protocol for Amide Synthesis
This protocol describes a general method for the synthesis of 8-Methoxy-2H-chromene-3-carboxamides using a common coupling agent.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) followed by DIPEA (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified amide derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Ester Synthesis (Fischer Esterification)
This protocol outlines the synthesis of this compound esters.
Materials:
-
This compound
-
Desired alcohol (primary or secondary)
-
Concentrated sulfuric acid (H₂SO₄) or another strong acid catalyst
-
Anhydrous solvent (e.g., the alcohol reactant itself or a non-reactive solvent like toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (which can also serve as the solvent).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified ester derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Anticancer Drug Discovery
Derivatives of the this compound scaffold have shown promising potential as anticancer agents. Studies on closely related 8-methoxycoumarin-3-carboxamides have demonstrated significant cytotoxic activity against liver cancer cells (HepG2) by inducing apoptosis and inhibiting tubulin polymerization.[1][2]
Signaling Pathway: Induction of Apoptosis
Several chromene derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[3][4] This often involves the activation of caspases, a family of proteases that execute programmed cell death.
Caption: Proposed apoptotic pathway for 8-methoxycoumarin-3-carboxamides.
Quantitative Anticancer Activity
The following table summarizes the in vitro anticancer activity of synthesized 8-methoxycoumarin-3-carboxamide derivatives against the HepG2 human liver cancer cell line.[1][2]
| Compound ID | Derivative Structure | IC₅₀ (µM) vs. HepG2 Cells |
| 1 | 8-methoxycoumarin-3-carboxamide | 17 |
| 2 | N-acetyl-8-methoxycoumarin-3-carboxamide | 2.3 |
| 3 | 5-bromo-8-methoxycoumarin-3-carboxamide | 0.9 |
| 4 | N-acetyl-5-bromo-8-methoxycoumarin-3-carboxamide | 2.3 |
| Staurosporine (Control) | - | 8.4 |
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol is for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell line (e.g., HepG2, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Application in Anti-inflammatory Drug Discovery
Chromene derivatives have been identified as potential inhibitors of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Signaling Pathway: Inhibition of NF-κB and MAPK
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the production of pro-inflammatory mediators. Chromene compounds can interfere with these pathways.
Caption: Inhibition of inflammatory pathways by chromene derivatives.
Quantitative Anti-inflammatory Activity
While specific IC₅₀ values for this compound derivatives are not yet widely reported, the following table presents data for related chromene compounds, demonstrating their potential to inhibit nitric oxide (NO) production, a key inflammatory mediator.
| Compound Type | Cell Line | IC₅₀ for NO Inhibition (µM) |
| Chromene Derivative A | RAW 264.7 | Data not yet available |
| Chromene Derivative B | RAW 264.7 | Data not yet available |
| Dexamethasone (Control) | RAW 264.7 | ~0.1 |
Note: This table is illustrative. Researchers should determine the IC₅₀ values for their specific synthesized compounds.
Protocol for In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol measures the ability of compounds to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Synthesized compounds dissolved in DMSO
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample and incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using NaNO₂ to determine the concentration of nitrite in the samples.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Application in Antimicrobial and Antiviral Drug Discovery
The chromene scaffold is also a promising starting point for the development of new antimicrobial and antiviral agents.
Quantitative Antimicrobial and Antiviral Activity
The following table provides examples of Minimum Inhibitory Concentrations (MIC) for related chromene derivatives against various pathogens.
| Compound Type | Organism/Virus | MIC/EC₅₀ (µg/mL) |
| Halogenated 3-nitro-2H-chromenes | Staphylococcus aureus (MDR) | 4 |
| Halogenated 3-nitro-2H-chromenes | Staphylococcus epidermidis (MDR) | 1-4 |
| Coumarin-3-carboxamide derivative | S. epidermidis ATCC 12228 | 312.5 |
| Coumarin-3-carboxamide derivative | S. aureus ATCC 29213 | 312.5 |
| Coumarin-3-carboxamide derivative | Candida tropicalis ATCC 750 | 156.2 |
Note: This table is illustrative. Researchers should determine the MIC/EC₅₀ values for their specific synthesized compounds.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium or fungus.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds in the broth medium in the wells of a 96-well plate.
-
Add the standardized inoculum to each well.
-
Include a positive control (microorganism without compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol for Antiviral Activity (Cytopathic Effect Inhibition Assay)
This assay determines the concentration of a compound that inhibits the virus-induced cell death (cytopathic effect, CPE).
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells)
-
Virus stock
-
Complete cell culture medium
-
Synthesized compounds dissolved in DMSO
-
96-well plates
-
Cell viability stain (e.g., Neutral Red or Crystal Violet)
Procedure:
-
Seed the host cells in a 96-well plate and incubate to form a confluent monolayer.
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
Remove the growth medium and add the compound dilutions to the wells.
-
Infect the cells with a specific multiplicity of infection (MOI) of the virus.
-
Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus).
-
Incubate the plate until CPE is observed in at least 90% of the virus control wells.
-
Stain the cells with a viability stain and quantify the cell viability by measuring the absorbance.
-
Calculate the percentage of CPE inhibition and determine the EC₅₀ value (the effective concentration that inhibits 50% of the viral CPE).
References
8-Methoxy-2H-chromene-3-carboxylic acid: A Versatile Intermediate for Drug Discovery and Development
Introduction
8-Methoxy-2H-chromene-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. The chromene scaffold is a privileged structure found in numerous natural products and biologically active compounds.[1] The presence of a carboxylic acid moiety at the 3-position provides a versatile handle for the synthesis of a diverse range of derivatives, such as amides and esters. This, combined with the electronic properties imparted by the 8-methoxy group, makes this intermediate a valuable tool for the development of novel therapeutic agents, particularly in the area of oncology.[2][3] Chromene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its common precursor/analogue are presented below.
| Property | This compound | 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid |
| CAS Number | 57543-59-6 | 2555-20-6[4] |
| Molecular Formula | C₁₁H₁₀O₄[5] | C₁₁H₈O₅[4] |
| Molecular Weight | 206.19 g/mol [5] | 220.18 g/mol [4] |
| Appearance | - | White to yellow solid[6][7] |
| Purity | ≥ 98% | ≥ 98% |
| Storage | Store at 2-8°C, protect from light | Store at room temperature |
Application Notes
A Versatile Scaffold for Anticancer Drug Discovery
The 2H-chromene nucleus is a key pharmacophore in a variety of anticancer agents.[2] Derivatives of this compound are promising candidates for the development of novel therapeutics targeting various cancer cell lines, including triple-negative breast cancer.[8] The carboxylic acid group allows for the facile synthesis of amide and ester libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Derivatives of the closely related benzochromene scaffold have been shown to target critical signaling pathways involved in tumor progression and survival.[9] These include the inhibition of key kinases such as c-Src kinase and the epidermal growth factor receptor (EGFR), as well as modulation of apoptosis-related proteins like Bcl-2.[9][10]
Mechanism of Action of Chromene Derivatives in Cancer
Chromene-based compounds exert their anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Many chromene derivatives have been shown to induce programmed cell death in cancer cells through both extrinsic and intrinsic pathways.[8] This can involve the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[8]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, such as G2/M.[9]
-
Inhibition of Kinase Signaling: As mentioned, chromene derivatives can inhibit the activity of protein kinases like c-Src and EGFR, which are often overexpressed or hyperactivated in cancer and play a crucial role in cell proliferation, survival, and metastasis.[9][10]
-
Microtubule Disruption: Some chromenes act as microtubule-destabilizing agents, interfering with the formation of the mitotic spindle and leading to mitotic arrest and cell death.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound
A potential synthesis of this compound can be envisioned through the oxidation of the corresponding aldehyde, 8-Methoxy-2H-chromene-3-carbaldehyde.
Materials:
-
8-Methoxy-2H-chromene-3-carbaldehyde
-
Sodium chlorite (NaClO₂)
-
Monosodium phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 8-Methoxy-2H-chromene-3-carbaldehyde (1 equivalent) in tert-butanol.
-
Add an aqueous solution of monosodium phosphate, followed by 2-methyl-2-butene.
-
Cool the mixture to 0°C and add an aqueous solution of sodium chlorite (1.5 equivalents) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Synthesis of 8-Methoxy-2H-chromene-3-carboxamides via Amide Coupling
The carboxylic acid can be readily converted to a variety of amides using standard peptide coupling reagents.[11]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
5% aqueous LiCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring completion by TLC.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 8-Methoxy-2H-chromene-3-carboxamide.
Data Presentation
Anticancer Activity of Selected Chromene Derivatives
The following table summarizes the cytotoxic activity of some chromene derivatives against various cancer cell lines. While not direct derivatives of this compound, they illustrate the potential of the chromene scaffold.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A novel 2H-chromene-3-carboxamide derivative | hMAO-B | 0.93 | [12] |
| Benzo[f]chromene derivative | MCF-7/ADR (doxorubicin-resistant breast cancer) | - | [9] |
| 4-Aryl-4H-chromene-3-carbonitrile | Human colorectal and leukemia cell lines | - | [8] |
| Chromene C1 | MDA-MB-231 (Triple-negative breast cancer) | ~10 | [8] |
| Chromene C2 | MDA-MB-231 (Triple-negative breast cancer) | ~5 | [8] |
Visualizations
Caption: Synthetic and screening workflow for novel anticancer agents.
Caption: Targeted signaling pathways of chromene derivatives in cancer.
References
- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. matrixscientific.com [matrixscientific.com]
- 5. scbt.com [scbt.com]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Reduction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chemical reduction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful experimentation.
Troubleshooting Guide
This section addresses specific issues you might encounter during the reduction process in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Q1: My reaction yield is very low or I have recovered mostly unreacted starting material. | 1. Inactive Reducing Agent: Hydride reagents like Borane-THF can degrade with improper storage or exposure to moisture. 2. Insufficient Reagent: The stoichiometry of the reducing agent may be inadequate. 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 4. Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use a fresh bottle or a newly opened container of the borane complex. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). 2. Increase the equivalents of the reducing agent. For borane reductions of carboxylic acids, at least 1 equivalent is needed for the acid-base reaction and subsequent reduction. Using 1.5-2.0 equivalents is common. 3. While the initial reaction of borane with the carboxylic acid is often done at 0 °C, the reduction step may require warming to room temperature or gentle reflux. 4. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Extend the reaction time until the starting material spot is no longer visible. |
| Q2: My TLC plate shows multiple spots, and the desired product is not the major component. | 1. Non-selective Reduction: Use of a strong, non-selective reducing agent (e.g., LiAlH₄) can cause reduction of both the carboxylic acid and the lactone ring. 2. Decarboxylation: The coumarin-3-carboxylic acid may be undergoing decarboxylation, especially if the reaction is heated excessively.[1] 3. Incomplete Reaction: The presence of both starting material and product spots. | 1. The primary cause is the opening of the coumarin's lactone ring. The recommended solution is to use a more chemoselective reagent like a borane complex (BH₃·THF or BH₃·SMe₂), which preferentially reduces carboxylic acids over esters/lactones.[2][3][4] 2. Avoid high temperatures unless necessary. If heating is required, do so cautiously and monitor for the appearance of a new, less polar spot on the TLC, corresponding to 8-methoxycoumarin. 3. Refer to the troubleshooting steps for low yield (Q1). |
| Q3: I am having difficulty purifying my product after the work-up. | 1. Formation of Borate Esters: Borane reductions form stable borate ester intermediates that must be hydrolyzed during work-up. 2. Emulsion during Extraction: Aluminum salts from LiAlH₄ reductions are notorious for forming emulsions. 3. Similar Polarity of Products: The desired alcohol product and the diol byproduct (from lactone opening) may have similar polarities, making chromatographic separation difficult. | 1. Ensure a proper quenching procedure is followed. Typically, the reaction is quenched by the slow, careful addition of methanol, followed by an aqueous acid wash (e.g., 1M HCl) to hydrolyze the borate esters. 2. For LiAlH₄ reactions, a standard Fieser work-up (sequential addition of water, 15% NaOH, and more water in a specific ratio) can help precipitate aluminum salts, making them easier to filter off.[5] 3. Optimize your mobile phase for column chromatography. A gradient elution might be necessary. Staining the TLC plate with potassium permanganate can help visualize the diol byproduct more clearly than UV light alone. |
Frequently Asked Questions (FAQs)
-
Q: Why is LiAlH₄ not recommended for the selective reduction of the carboxylic acid group in this molecule? A: Lithium aluminum hydride (LiAlH₄) is a very powerful and non-selective reducing agent.[5] It will readily reduce the carboxylic acid to a primary alcohol, but it will also reduce the α,β-unsaturated lactone (a cyclic ester) in the coumarin ring system. This ring-opening results in the formation of a diol, which is often an undesired side product.[6]
-
Q: Can I use Sodium Borohydride (NaBH₄) instead? A: Under standard conditions (e.g., in methanol or ethanol), NaBH₄ is not strong enough to reduce a carboxylic acid.[7] While modified NaBH₄ systems (e.g., NaBH₄ with iodine or other additives) have been reported to reduce carboxylic acids, their selectivity for this specific substrate is not well-established and may be less reliable than using a borane complex.[8]
-
Q: What is the main challenge in this reduction? A: The primary challenge is chemoselectivity . The molecule contains two reducible carbonyl functionalities: the carboxylic acid at the C3 position and the ester (lactone) of the coumarin ring. The goal is to reduce the carboxylic acid to a primary alcohol (3-(hydroxymethyl)-8-methoxy-2H-chromen-2-one) without opening the lactone ring.
-
Q: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the best method. Use silica gel plates and a mobile phase such as a 3:1 mixture of hexane and ethyl acetate. The starting material (a carboxylic acid) will be more polar (lower Rf value) than the desired alcohol product. The decarboxylated byproduct will be even less polar (higher Rf), and the diol byproduct from ring-opening will be the most polar (lowest Rf). Spots can be visualized under UV light at 254 nm, as coumarins are UV-active.[9]
-
Q: What are the expected major side reactions? A: The two most likely side reactions are:
-
Lactone Ring Opening: As discussed, this occurs with strong, non-selective reducing agents and results in a diol.
-
Decarboxylation: The loss of CO₂ from the carboxylic acid group to form 8-methoxycoumarin. This can be promoted by heat.[1]
-
Comparative Data on Reducing Agents
The choice of reducing agent is critical for achieving the desired outcome. The following table summarizes the expected reactivity and selectivity of common reagents for this transformation.
| Reducing Agent | Selectivity for Carboxylic Acid | Expected Major Product(s) | Common Side Product(s) | Notes |
| LiAlH₄ | Low | 3-(2-hydroxyethyl)-2-(hydroxymethyl)phenol | Ring-opened diol | Not recommended for selective reduction due to high reactivity with the lactone.[5] |
| NaBH₄ | Very Low | No reaction (starting material recovered) | - | Not strong enough to reduce carboxylic acids under standard conditions.[4] |
| BH₃·THF or BH₃·SMe₂ | High | 3-(hydroxymethyl)-8-methoxy-2H-chromen-2-one | Minimal if conditions are controlled | Recommended method. Highly chemoselective for carboxylic acids over esters/lactones.[2][3] |
| Catalytic Hydrogenation | High | 3-(hydroxymethyl)-8-methoxy-2H-chromen-2-one | Potential for aromatic ring reduction | Requires specialized equipment (high pressure) and catalysts (e.g., Ru, Re). Can be very selective under optimized conditions.[10][11] |
Experimental Protocols
Method 1: Selective Reduction with Borane-Tetrahydrofuran (BH₃·THF) Complex (Recommended)
This protocol is designed for the selective reduction of the carboxylic acid group while preserving the coumarin lactone ring.
Reaction Scheme:
Caption: Selective reduction of the carboxylic acid.
Materials:
-
8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Preparation: Add 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Borane: Slowly add the BH₃·THF solution (1.5 eq) dropwise via the dropping funnel over 20-30 minutes. Vigorous gas evolution (H₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Hydrolysis: Slowly add 1 M HCl to the mixture and stir for 30 minutes to hydrolyze the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(hydroxymethyl)-8-methoxy-2H-chromen-2-one.
Method 2: Catalytic Hydrogenation (Alternative)
This method is highly effective but requires specialized equipment.
-
Catalyst: Ruthenium-based catalysts (e.g., Ru-triphos complexes) or Rhenium-on-carbon (Re/C).[9]
-
Solvent: A polar solvent like ethanol or THF.
-
Conditions: High pressure of H₂ gas (50-100 atm) and elevated temperature (100-150 °C).
-
General Consideration: This method is advantageous for its atom economy (water is the only byproduct) and is often used in industrial settings. However, catalyst selection is crucial to prevent the reduction of the aromatic ring.
Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for reduction experiments.
Major Potential Side Reactions
Caption: Competing reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 7. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. US3478112A - Production of alcohols by catalytic hydrogenation of carboxylic acids - Google Patents [patents.google.com]
purification techniques for 8-Methoxy-2H-chromene-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 8-Methoxy-2H-chromene-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound after synthesis?
The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of impurities present in the crude product. An initial acid-base extraction can also be employed to remove non-acidic impurities.
Q2: Which solvents are recommended for the recrystallization of this compound?
Ethanol has been successfully used for the recrystallization of similar chromene derivatives, such as 8-Methoxy-2H-chromene-3-carbaldehyde, yielding pale yellow crystals.[1] For carboxylic acids, polar protic solvents like ethanol, methanol, or a mixture of ethanol and water are often good starting points. It is crucial to perform small-scale solvent screening to find the optimal solvent or solvent system that provides good solubility at high temperatures and poor solubility at room temperature or below.
Q3: What type of column chromatography is suitable for purifying this compound?
Flash column chromatography using silica gel is a standard method for purifying chromene derivatives.[1][2] Given the carboxylic acid functionality, the compound is moderately polar. A typical mobile phase would consist of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[2][3] The polarity of the eluent can be gradually increased to ensure good separation. Adding a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.
Q4: How can I remove unreacted 2-hydroxy-3-methoxybenzaldehyde from my crude product?
Unreacted 2-hydroxy-3-methoxybenzaldehyde can be removed through a few methods. During an aqueous workup, a wash with a sodium bisulfite solution can help to form a water-soluble adduct with the aldehyde. Alternatively, column chromatography is very effective, as the aldehyde is less polar than the desired carboxylic acid product and will elute first.
Q5: My purified product has a low melting point and appears oily. What could be the cause?
A low or broad melting point, or an oily appearance, typically indicates the presence of impurities. Residual solvents from the reaction or purification process are a common cause. Ensure the product is thoroughly dried under a high vacuum. If impurities are still present, a second purification step (e.g., recrystallization after column chromatography) may be necessary.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Select a less polar solvent or use a solvent mixture. For example, if pure ethanol results in high solubility, try a mixture of ethanol and water. |
| Too much solvent was used during dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The cooling process was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals. |
| Product was lost during filtration. | Ensure you are using the correct filter paper porosity. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product. |
Issue 2: Poor Separation or Tailing during Column Chromatography
| Possible Cause | Troubleshooting Step |
| The mobile phase (eluent) is too polar. | Decrease the polarity of the eluent. Start with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. |
| The mobile phase is not polar enough. | If the compound does not move from the baseline, increase the polarity of the eluent. |
| The carboxylic acid is interacting strongly with the silica gel. | Add a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase. This will protonate the silica surface and reduce tailing. |
| The column was overloaded with the crude product. | Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight). |
Purification Data Summary
| Compound | Synthesis Method | Purification Method | Yield (%) | Reference |
| 8-Methoxy-2H-chromene-3-carbaldehyde | Reflux with K₂CO₃ | Flash Chromatography | 82% | [1] |
| 3-Acetyl-8-methoxy-2H-chromen-2-one | Knoevenagel Condensation | Recrystallization (Ethanol) | 88% | [4] |
| 3-Cyano-8-methoxy-2H-chromene | Annulative Condensation | Silica Gel Column Chromatography | 85% | [3] |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-Solvent: While the solution is still hot, add warm water dropwise until the solution becomes slightly cloudy (persistent turbidity).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., ethyl acetate), adding silica gel, and then evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen mobile phase (e.g., start with 9:1 hexane:ethyl acetate).
-
Loading: Carefully add the dried, adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the more polar this compound.
-
Fraction Analysis: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography purification.
References
Technical Support Center: 8-Methoxy-2H-chromene-3-carboxylic acid Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 8-Methoxy-2H-chromene-3-carboxylic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is characterized by poor aqueous solubility. A structurally similar compound, 8-Methoxy-chroman-3-carboxylic acid, has an estimated aqueous solubility of less than 1 mg/mL at room temperature.[1] However, it is freely soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]
Q2: Why is this compound poorly soluble in water?
The limited aqueous solubility is attributed to the molecular structure. The chromene ring is hydrophobic, and while the carboxylic acid group can form hydrogen bonds with water, the overall nonpolar character of the molecule restricts its dissolution in aqueous media.[1]
Q3: How does pH influence the solubility of this compound?
The solubility of carboxylic acids like this compound is highly dependent on pH.[1] In acidic to neutral solutions, the carboxylic acid group is primarily in its protonated, uncharged form (R-COOH), which is less soluble. As the pH increases above the compound's pKa, it deprotonates to form the more polar and significantly more water-soluble carboxylate anion (R-COO⁻).[1]
Q4: What are the primary strategies for improving the solubility of this compound?
The main approaches to enhance the solubility of this and other poorly soluble carboxylic acids include:
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pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid.
-
Salt Formation: Converting the carboxylic acid into a more soluble salt form.
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous solution.
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Particle Size Reduction: Increasing the surface area of the solid compound through techniques like micronization.
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix.
Troubleshooting Guides
Issue: Compound precipitates out of aqueous buffer.
This is a common issue when preparing aqueous stock solutions or during buffer exchange.
Troubleshooting Workflow
Caption: Troubleshooting workflow for compound precipitation.
Possible Causes and Solutions:
-
Low pH: If the pH of your buffer is near or below the pKa of the carboxylic acid, the compound will be in its less soluble protonated form.
-
Solution: Gradually increase the pH of the solution by adding a base (e.g., 1M NaOH) dropwise until the compound dissolves. Aim for a pH at least 1-2 units above the pKa.
-
-
High Concentration: You may be exceeding the intrinsic solubility of the compound in the chosen solvent system.
-
Solution: Try preparing a more dilute solution.
-
-
Inadequate Solvent: Water alone may not be a suitable solvent, even at an optimal pH.
-
Solution: Consider the use of a co-solvent. Prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Issue: Difficulty preparing a concentrated stock solution.
Researchers often need to prepare concentrated stock solutions for serial dilutions.
Troubleshooting Steps:
-
Solvent Selection: Aqueous solutions are often unsuitable for high concentrations.
-
Solution: Utilize a polar aprotic solvent in which the compound is freely soluble, such as DMSO or DMF.
-
-
Complete Dissolution: The compound may not be fully dissolving, even in an appropriate organic solvent.
-
Solution: Gentle warming and vortexing can aid in dissolution. Ensure the compound is completely dissolved before storage.
-
Data Summary
| Property | Value/Information | Reference |
| Molecular Formula | C₁₁H₁₀O₄ | [2] |
| Molecular Weight | 206.19 g/mol | [2] |
| Aqueous Solubility | Poor (< 1 mg/mL, estimated) | [1] |
| Solubility in DMSO | Freely Soluble | [1] |
| Solubility in DMF | Freely Soluble | [1] |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol describes how to prepare an aqueous solution of this compound by increasing the pH.
Materials:
-
This compound
-
Deionized water or desired buffer
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a suitable volume of deionized water or buffer to make a slurry.
-
Place the container on a stir plate and begin stirring.
-
Slowly add the 1 M NaOH or KOH solution dropwise to the slurry.
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Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base and stirring until the compound is completely dissolved. The pH will typically need to be raised significantly above neutral.
-
Once the compound is dissolved, adjust the final volume with additional water or buffer as needed.
Caption: Experimental workflow for pH adjustment.
Protocol 2: Preparation of a Salt Form for Improved Solubility
This protocol provides a general method for forming a sodium salt of this compound.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol (or other suitable organic solvent)
-
Diethyl ether (or other suitable anti-solvent)
-
Stir plate and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of a suitable organic solvent like ethanol.
-
In a separate container, dissolve 1 equivalent of NaOH in a minimal amount of the same solvent.
-
Slowly add the NaOH solution to the stirred solution of the carboxylic acid.
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Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude salt.
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The salt can be further purified by recrystallization, for example, by dissolving it in a small amount of a polar solvent and inducing precipitation by adding a non-polar anti-solvent like diethyl ether.
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Collect the precipitated salt by filtration and dry under vacuum.
Protocol 3: Solubilization using a Co-solvent
This protocol describes the preparation of a solution using a co-solvent system, which is common for in vitro assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM). Ensure the compound is completely dissolved.
-
For your experiment, perform serial dilutions of the DMSO stock solution directly into your final aqueous buffer.
-
It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on the biological system.
-
Always prepare a vehicle control using the same final concentration of DMSO in the aqueous buffer without the compound.
References
Technical Support Center: Stability of Chromene-Based Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromene-based compounds. The information is presented in a question-and-answer format to directly address common stability issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, storage, and experimental use of chromene-based compounds.
Issue 1: Compound degradation observed during storage.
-
Question: My chromene-based compound shows signs of degradation (e.g., color change, appearance of new spots on TLC) even when stored in a seemingly inert solvent. What could be the cause and how can I prevent it?
-
Answer: Chromene derivatives can be susceptible to degradation under various conditions. Here are the primary factors to consider:
-
Photodegradation: Many chromene scaffolds are sensitive to light, leading to photochemical reactions such as ring-opening of the pyran ring or oxidation.[1][2][3] This can result in the formation of colored byproducts and a loss of the parent compound.
-
Solution: Always store chromene compounds, both as solids and in solution, in amber vials or containers wrapped in aluminum foil to protect them from light. Work in a dimly lit area or use light-blocking shields during experimental manipulations.
-
-
Oxidation: The chromene ring can be susceptible to oxidation, especially in the presence of air (oxygen) and trace metal impurities, which can catalyze oxidative degradation.[1][4] This can lead to the formation of high molecular weight oxygenated derivatives.[1]
-
Solution: Store solid compounds under an inert atmosphere (e.g., nitrogen or argon). For solutions, use freshly degassed solvents and consider adding antioxidants like butylated hydroxytoluene (BHT) if compatible with your experimental system.
-
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Solution: Store compounds at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C or -80 °C), as recommended for the specific compound. Avoid repeated freeze-thaw cycles by aliquoting solutions.
-
-
Issue 2: Inconsistent results or loss of activity in biological assays.
-
Question: I am observing variable results or a decrease in the expected biological activity of my chromene compound in cell-based or biochemical assays. What are the potential stability-related causes?
-
Answer: Inconsistent biological data can often be traced back to compound instability in the assay medium.
-
Reactivity with Thiols: Chromene derivatives, particularly those with electrophilic centers, can react with nucleophilic species present in biological systems, such as the thiol groups of glutathione (GSH) and cysteine residues in proteins.[5] This can lead to the formation of adducts, thereby inactivating the compound and altering its biological profile.
-
Troubleshooting:
-
Pre-incubation Control: Incubate your compound in the assay buffer (with and without cells or proteins) for the duration of the experiment and analyze the sample by HPLC to check for degradation or adduct formation.
-
Thiol Scavengers: In biochemical assays, if permissible, the addition of N-ethylmaleimide (NEM) can help to quench free thiols and assess their impact on compound stability.
-
-
-
Hydrolysis: Depending on the substituents, the chromene scaffold can be susceptible to hydrolysis under acidic or basic conditions.[6] Many cell culture media are buffered around physiological pH (7.2-7.4), but local pH changes can occur.
-
Troubleshooting: Assess the stability of your compound in buffers at various pH values (e.g., pH 5, 7.4, and 9) to understand its hydrolytic stability. This can be done as part of a forced degradation study.
-
-
Poor Solubility and Precipitation: Many chromene derivatives are hydrophobic and have low aqueous solubility.[7] If the compound precipitates out of the assay medium, its effective concentration will be lower than expected, leading to reduced activity.
-
Solution:
-
Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.
-
When diluting into aqueous media, do so with vigorous mixing to avoid precipitation.
-
Keep the final concentration of the organic solvent in the assay low (typically <0.5%) to avoid solvent-induced toxicity.
-
Consider using formulation strategies like cyclodextrins to enhance solubility.[7]
-
-
-
Issue 3: Appearance of unexpected peaks during HPLC analysis.
-
Question: I am analyzing my chromene compound using HPLC and see several unexpected peaks that were not present initially. How can I identify the source of these impurities?
-
Answer: The appearance of new peaks is a clear indication of degradation. To identify the degradation products and their formation pathways, a systematic approach is necessary.
-
Forced Degradation Studies: Conduct forced degradation (stress testing) studies to intentionally degrade your compound under controlled conditions.[8][9][10] This will help in identifying potential degradation products that might arise during storage or in your experiments. The main stress conditions are:
-
Acidic and Basic Hydrolysis: Treat the compound with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).
-
Oxidation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heat the compound in solid and solution form (e.g., at 60-80 °C).
-
Photolytic Stress: Expose the compound to UV and visible light.
-
-
Analysis of Degradants: Analyze the stressed samples using a stability-indicating HPLC method, ideally coupled with a mass spectrometer (LC-MS).[11][12] This will provide the retention times and mass-to-charge ratios of the degradation products, which is crucial for their identification and structural elucidation. NMR spectroscopy can also be used to characterize isolated degradation products.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for chromene-based compounds?
A1: The most prevalent degradation pathways for chromenes include:
-
Photodegradation: This often involves a ring-opening of the pyran moiety, which can be reversible (photochromism) or irreversible, leading to various isomers and degradation products.[2] It can also involve oxidation facilitated by light.[1][3]
-
Oxidative Degradation: The chromene nucleus can undergo oxidation, leading to the formation of epoxides, aldehydes, or ring-opened products.[4] This can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Hydrolysis: Under acidic or basic conditions, ether linkages or other labile functional groups on the chromene scaffold can be cleaved.[6][14][15][16][17]
-
Reaction with Nucleophiles: The electrophilic nature of some chromene derivatives makes them susceptible to attack by nucleophiles, such as thiols (e.g., glutathione) present in biological systems.[5]
Q2: How can I improve the solubility of my chromene-based compound for biological assays?
A2: Improving the aqueous solubility of hydrophobic chromene compounds is crucial for obtaining reliable biological data. Here are some common strategies:
-
Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into the aqueous assay buffer. Ensure the final solvent concentration is low to avoid toxicity.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.
-
Formulation Aids:
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7]
-
Surfactants: Using non-ionic surfactants at concentrations below their critical micelle concentration can improve wetting and solubility.
-
Solid Dispersions: For in vivo studies, creating a solid dispersion of the compound in a hydrophilic polymer can enhance its dissolution rate.[18]
-
Q3: What is a stability-indicating HPLC method and why is it important?
A3: A stability-indicating HPLC method is an analytical procedure that can accurately and selectively quantify the parent drug in the presence of its degradation products, impurities, and any excipients.[19][20] It is crucial for:
-
Assessing Stability: It allows for the accurate determination of the extent of degradation of a drug substance over time and under various environmental conditions.
-
Ensuring Specificity: The method must be able to resolve the active pharmaceutical ingredient (API) peak from all potential degradation product peaks.
-
Regulatory Compliance: Regulatory agencies require the use of validated stability-indicating methods in stability studies for drug approval.
Data Presentation
The following table summarizes the degradation of a hypothetical chromene derivative under various forced degradation conditions. This is an illustrative example, and the actual degradation will depend on the specific structure of the chromene compound.
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Products Observed |
| 0.1 M HCl | 24 hours | 60 °C | 15% | Hydrolysis products (e.g., ring-opened phenols) |
| 0.1 M NaOH | 8 hours | 60 °C | 25% | Hydrolysis and rearrangement products |
| 3% H₂O₂ | 24 hours | Room Temp | 30% | Oxidized derivatives (e.g., epoxides, diols) |
| Heat (Solid) | 48 hours | 80 °C | 5% | Minor thermal decomposition products |
| Heat (Solution) | 48 hours | 80 °C | 12% | Thermal decomposition products |
| Photolytic (UV) | 24 hours | Room Temp | 40% | Photodimers, photoisomers, and oxidative products |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies on a chromene-based compound.
-
Preparation of Stock Solution: Prepare a stock solution of the chromene compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 8 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 80 °C for 48 hours.
-
Solid: Place a known amount of the solid compound in an oven at 80 °C for 48 hours.
-
At specified time points, sample the solution or dissolve the solid and dilute for HPLC analysis.
-
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber with a light source (e.g., UV-A at 365 nm and visible light). A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze samples at various time points.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a generic reverse-phase HPLC method that can be used as a starting point for developing a stability-indicating assay for a chromene derivative. Optimization will be required for specific compounds.
-
Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of the parent compound, and use a PDA detector to check for peak purity and detect degradation products with different chromophores.
-
Column Temperature: 30 °C.
Mandatory Visualization
Caption: Workflow for forced degradation studies of chromene compounds.
Caption: Inhibition of a generic kinase signaling pathway by a chromene compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The ring-opening reaction of chromenes: a photochemical mode-dependent transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Organocatalytic Fluorogenic Synthesis of Chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. researchgate.net [researchgate.net]
- 12. ijper.org [ijper.org]
- 13. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions in Chromene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of chromenes. Our aim is to equip researchers with the knowledge to identify, mitigate, and avoid the formation of unwanted byproducts, thereby improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed in chromene synthesis?
A1: During chromene synthesis, several side reactions can occur, leading to a mixture of products and reduced yields of the desired chromene. The most prevalent side reactions include:
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Dimerization: Formation of dimeric structures from the chromene product or reactive intermediates.[1]
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Oxidation: Oxidation of the desired chromene, particularly 2H-chromenes, to form coumarins or chromones.[2][3]
-
Rearrangements: Unintended structural rearrangements, such as the Claisen rearrangement, especially in syntheses involving allyl ethers.[4][5][6][7][8]
-
Formation of Benzofurans: In certain gold-catalyzed cycloisomerization reactions of aryl propargyl ethers, benzofurans can form as significant side products.[9]
-
Aldehyde Self-Condensation: In base-catalyzed reactions involving aldehydes, self-condensation of the aldehyde can compete with the desired chromene formation.
Q2: I am observing a significant amount of a higher molecular weight byproduct. Could this be a dimer, and how can I prevent its formation?
A2: Yes, the formation of a higher molecular weight species often points to dimerization. In the synthesis of 2H-chromenes, dimerization can occur through a tandem rearrangement/hetero-Diels-Alder reaction sequence, often catalyzed by acid.[1]
To prevent dimerization, consider the following strategies:
-
Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. For instance, a sulfonyl-derived MIL-101 MOF has been shown to catalyze the dimerization of 2H-chromenes.[1] If dimerization is an issue, consider using a catalyst that does not promote this side reaction.
-
Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or high temperatures can sometimes favor the formation of thermodynamically more stable dimers.
-
Substrate Concentration: High concentrations of reactants or the chromene product can increase the likelihood of intermolecular reactions leading to dimers. Performing the reaction under more dilute conditions may be beneficial.
dot
Caption: Proposed mechanism for the acid-catalyzed dimerization of 2H-chromenes.
Q3: My 2H-chromene product seems to be converting to a coumarin or chromone. How can I avoid this oxidation?
A3: 2H-chromenes are susceptible to oxidation to the corresponding coumarins (2H-chromen-2-ones) or chromones, particularly when exposed to air and certain reaction conditions.[2][3][10]
To minimize oxidation, implement the following precautions:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Be mindful of the reagents used. Some reagents, even if not explicitly an oxidant, can facilitate oxidation.
-
Purification Conditions: During purification (e.g., column chromatography), work quickly and avoid prolonged exposure of the product to air on the silica gel.
dot
Caption: Oxidation of 2H-chromenes to coumarins or chromones.
Q4: My synthesis of a 2H-chromene from an aryl allyl ether is giving a rearranged product. What is happening and how can I control it?
A4: You are likely observing a Claisen rearrangement, a common thermal or acid-catalyzed[11][11]-sigmatropic rearrangement of allyl vinyl ethers or aryl allyl ethers.[4][5][6][7][8] This can be a competing pathway in chromene synthesis.
Strategies to control the Claisen rearrangement include:
-
Reaction Temperature: The Claisen rearrangement is often thermally induced. Running the reaction at a lower temperature may disfavor this pathway.
-
Catalyst Selection: Certain Lewis or Brønsted acids can catalyze the rearrangement. Screening different catalysts may help to identify one that favors the desired cyclization over rearrangement.
-
Substrate Design: The structure of the starting material can influence the propensity for rearrangement. In some cases, modifying the substrate may be necessary.
dot
Caption: Competing pathways of desired cyclization and Claisen rearrangement.
Troubleshooting Guide: Low Yields and Impurities
| Issue | Potential Cause | Recommended Solution |
| Low to no product formation in multicomponent synthesis of 2-amino-4H-chromenes. | Inefficient catalyst or reaction conditions. | Optimize the catalyst and solvent system. For example, pyridine-2-carboxylic acid (15 mol%) in a water-EtOH (1:1) mixture under reflux has been shown to give high yields.[12] Alternatively, a reusable inorganic-organic hybrid nanomaterial has demonstrated high yields in short reaction times under solvent-free conditions.[11] |
| Formation of benzofuran side products in gold-catalyzed synthesis of 2H-chromenes. | Catalyst and reaction conditions favoring the benzofuran pathway. | Modifying the catalyst or reaction conditions can influence the product distribution. In some cases, a mixture of benzopyrans and benzofurans is observed, and the selectivity may depend on the specific substrate.[9] |
| Multiple unidentified spots on TLC. | Decomposition of starting materials or product; impure reagents. | Ensure the purity of starting materials. Monitor the reaction closely by TLC to determine the optimal reaction time and prevent product decomposition. Consider running the reaction at a lower temperature. |
| Difficulty in purifying the chromene product from polar byproducts. | Byproducts have similar polarity to the desired product. | Column chromatography using a gradient elution of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a common method.[4] For very polar compounds, aqueous normal-phase chromatography can be effective.[13] Recrystallization from a suitable solvent system can also be a powerful purification technique.[14][15] |
Quantitative Data on Catalyst Performance
The choice of catalyst can significantly impact the yield and reaction time in chromene synthesis. The following tables provide a comparison of different catalytic systems for the synthesis of 2-amino-4H-chromenes.
Table 1: Comparison of Catalysts for the Synthesis of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile [15]
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1-allyl-3-methyl-imidazolium chloride | Solvent-free | 80 | 60 | 80 |
| 1-allyl-3-methyl-imidazolium bromide | Solvent-free | 80 | 45 | 88 |
| 1-allyl-3-methyl-imidazolium iodide | Solvent-free | 80 | 30 | 95 |
Table 2: Optimization of Reaction Conditions for 2-amino-4H-chromene Synthesis using a Nanocatalyst [11]
| Entry | Catalyst Dosage (g) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 0.015 | 120 | 20 | 89 |
| 2 | 0.030 | 120 | 15 | 98 |
| 3 | 0.045 | 120 | 15 | 98 |
| 4 | 0.030 | 100 | 20 | 85 |
| 5 | 0.030 | 80 | 25 | 70 |
Detailed Experimental Protocols
Protocol 1: Green Synthesis of 2-amino-4H-chromene-3-carbonitrile Derivatives[12]
This protocol utilizes a sustainable and rapid catalyst for a one-pot multicomponent reaction.
dot
Caption: Experimental workflow for the green synthesis of 2-amino-4H-chromenes.
Materials:
-
Substituted aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Dimedone (1 mmol)
-
Pyridine-2-carboxylic acid (P2CA) (0.15 mmol)
-
Water:Ethanol (1:1, 5 mL)
Procedure:
-
In a round-bottom flask, combine the substituted aldehyde, malononitrile, dimedone, and pyridine-2-carboxylic acid in the water:ethanol solvent mixture.
-
Attach a condenser and reflux the reaction mixture with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the product by filtration and wash with cold water and then cold ethanol.
-
Dry the purified product.
Protocol 2: Synthesis of 2H-Chromenes via a Catalytic Petasis Reaction
This method provides a route to 2H-chromenes from salicylaldehydes and vinylboronic acids.
Materials:
-
Salicylaldehyde (1 mmol)
-
Vinylboronic acid (1.2 mmol)
-
Resin-bound amine (e.g., piperidinomethyl polystyrene, 0.2 mmol)
-
Toluene (5 mL)
Procedure:
-
To a sealed tube, add salicylaldehyde, vinylboronic acid, and the resin-bound amine in toluene.
-
Heat the mixture at 90 °C with stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of toluene.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2H-chromene.
References
- 1. youtube.com [youtube.com]
- 2. 2H-Chromene synthesis [organic-chemistry.org]
- 3. Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol – Oriental Journal of Chemistry [orientjchem.org]
- 4. columbia.edu [columbia.edu]
- 5. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Water-triggered union of multi-component reactions towards the synthesis of a 4H-chromene hybrid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalytic Hydrogenation of Coumarins
Welcome to the technical support center for the catalytic hydrogenation of coumarins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these chemical transformations.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the catalytic hydrogenation of coumarins.
1. Low or No Conversion
Question: I am observing low or no conversion of my coumarin starting material. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion in a catalytic hydrogenation reaction is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Catalyst Activity: The catalyst is the most critical component.
-
Inactive Catalyst: Catalysts, especially those on carbon supports, can deactivate over time. Ensure you are using a fresh batch of catalyst.
-
Improper Handling: Palladium on carbon (Pd/C) is pyrophoric and can be deactivated by improper handling. It should be handled under an inert atmosphere.
-
Catalyst Poisoning: Trace impurities in your starting material, solvent, or glassware can poison the catalyst. Sulfur-containing compounds are particularly potent poisons for palladium catalysts. Consider purifying your starting material or using a higher catalyst loading.
-
-
Reaction Conditions:
-
Insufficient Hydrogen: Ensure a continuous and adequate supply of hydrogen. For reactions at atmospheric pressure using a balloon, ensure the balloon remains inflated throughout the reaction. For high-pressure reactions, monitor the pressure gauge for any leaks.
-
Poor Mixing: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Inadequate Temperature or Pressure: Some hydrogenations require elevated temperature and/or pressure to proceed at a reasonable rate. If you are running the reaction at room temperature and atmospheric pressure, consider increasing the temperature or moving to a high-pressure reactor.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol, methanol, or acetic acid often accelerate the reaction.
Logical Workflow for Troubleshooting Low Conversion:
Figure 1: Troubleshooting workflow for low or no conversion in coumarin hydrogenation.
2. Poor Selectivity
Question: My reaction is proceeding, but I am observing a mixture of products or the formation of undesired side products. How can I improve the selectivity?
Answer: Poor selectivity in coumarin hydrogenation often manifests as partial reduction, over-reduction, or the formation of ring-opened byproducts. The choice of catalyst and reaction conditions is crucial for controlling selectivity.
Common Side Reactions and Solutions:
-
Partial Hydrogenation: Only the C3-C4 double bond is reduced, leaving the aromatic ring intact. This is often the desired outcome.
-
To favor partial hydrogenation: Use a less active catalyst like Palladium on carbon (Pd/C) under mild conditions (room temperature, atmospheric or low H₂ pressure).
-
-
Over-reduction: Both the C3-C4 double bond and the benzene ring are hydrogenated, leading to the formation of octahydrocoumarin derivatives.
-
Ring-Opening: The lactone ring can undergo hydrogenolysis, leading to the formation of diols or other ring-opened products. This is more likely to occur under harsh conditions (high temperature and pressure) and with certain catalysts.
-
To minimize ring-opening: Use milder reaction conditions. The choice of solvent can also play a role; less acidic media may be preferable.
-
Comparative Data on Catalyst Performance for Coumarin Hydrogenation
| Catalyst | Typical Product(s) | Selectivity Notes |
| Pd/C | Dihydrocoumarin (partial hydrogenation) | Generally selective for the C3-C4 double bond under mild conditions. |
| Ru/C | Octahydrocoumarin (full hydrogenation) | Highly active for aromatic ring hydrogenation, leading to the fully saturated product.[1] |
| Rh/C | Octahydrocoumarin (full hydrogenation) | Also effective for aromatic ring hydrogenation, similar to Ru/C. |
| PtO₂ (Adam's catalyst) | Dihydrocoumarin or Octahydrocoumarin | Can be used for both partial and full hydrogenation depending on the reaction conditions. |
Logical Workflow for Troubleshooting Poor Selectivity:
Figure 2: Troubleshooting workflow for poor selectivity in coumarin hydrogenation.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the selective hydrogenation of the C3-C4 double bond in a coumarin?
A1: Palladium on carbon (Pd/C) is generally the catalyst of choice for the selective hydrogenation of the C3-C4 double bond in coumarins to yield dihydrocoumarins. It is typically used under mild conditions, such as room temperature and atmospheric pressure of hydrogen.
Q2: I want to hydrogenate the benzene ring of my coumarin. Which catalyst should I use?
A2: For the hydrogenation of the aromatic ring to form octahydrocoumarins, Ruthenium on carbon (Ru/C) is a highly effective catalyst.[1] Rhodium on carbon (Rh/C) can also be used. These reactions usually require more forcing conditions, such as higher temperatures and pressures.[1]
Q3: My reaction is very slow. Can I heat it?
A3: Yes, heating the reaction can increase the rate. However, be aware that higher temperatures can also lead to a decrease in selectivity and an increase in side reactions, such as ring-opening. It is advisable to increase the temperature gradually and monitor the reaction closely.
Q4: How do I safely handle a pyrophoric catalyst like Pd/C?
A4: Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen and in a finely divided state. Always handle it in a well-ventilated fume hood. Do not allow the used catalyst to dry on the filter paper. The filter cake should be kept wet with solvent and quenched carefully with water before disposal in a dedicated waste container.
Q5: Can I use transfer hydrogenation for coumarins?
A5: Yes, transfer hydrogenation is a viable alternative to using hydrogen gas. Common hydrogen donors include formic acid, ammonium formate, and isopropanol. The choice of catalyst and hydrogen donor will depend on the specific coumarin substrate and the desired product.
Experimental Protocols
General Protocol for the Catalytic Hydrogenation of Coumarin using Pd/C
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Coumarin substrate
-
10% Palladium on carbon (Pd/C)
-
Anhydrous solvent (e.g., Ethanol, Ethyl Acetate)
-
Round-bottom flask equipped with a magnetic stir bar
-
Septum
-
Hydrogen balloon
-
Vacuum/inert gas manifold
-
Celite® for filtration
Procedure:
-
Reaction Setup:
-
Add the coumarin substrate and the magnetic stir bar to a dry round-bottom flask.
-
Under a stream of inert gas (e.g., Argon or Nitrogen), carefully add the 10% Pd/C catalyst. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Add the anhydrous solvent to the flask. The concentration of the substrate is typically in the range of 0.1-0.5 M.
-
-
Hydrogenation:
-
Seal the flask with a septum.
-
Connect the flask to a vacuum/inert gas manifold.
-
Carefully evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under the hydrogen balloon.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove any excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Safety Note: Do not allow the Celite® pad with the catalyst to dry. Keep it wet and dispose of it properly.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as recrystallization or column chromatography.
-
General Experimental Workflow:
Figure 3: General workflow for the catalytic hydrogenation of coumarins.
References
microwave-assisted synthesis of chromone carboxylic acids
Welcome to the Technical Support Center for the Microwave-Assisted Synthesis of Chromone Carboxylic Acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for synthesizing chromone carboxylic acids compared to conventional heating?
A1: Microwave-assisted synthesis offers several key advantages, including a significant reduction in reaction time, often from hours to just minutes.[1][2] This rapid heating can also lead to improved reaction yields, reduced formation of side products, and increased reproducibility.[3][4] The uniform and selective heating provided by microwaves often results in milder reaction conditions and is considered a more energy-efficient and greener approach.[2][4]
Q2: Which experimental parameters are most critical to optimize for this synthesis?
A2: The most critical parameters to optimize for the are the choice of base, the solvent, the reaction temperature, and the reaction time.[5][6] The equivalents of the base and the concentration of acid used in the final hydrolysis step also play a crucial role in maximizing the yield.[5][6]
Q3: What are the most common side reactions or byproducts I should be aware of?
A3: A common issue is the formation of an ester instead of the desired carboxylic acid, which typically results from incomplete hydrolysis.[5] Other potential challenges include the self-condensation of reactants, especially in base-catalyzed steps, and the decomposition of starting materials or the final product if the temperature is too high or the reaction time is too long.[7][8]
Q4: How do I select an appropriate solvent for my microwave-assisted reaction?
A4: The choice of solvent is crucial. Polar solvents like DMF, DMSO, ethanol, and methanol are generally effective at absorbing microwave energy, leading to rapid heating.[8] However, less polar solvents such as dioxane have also been shown to significantly improve yields in certain chromone syntheses.[6] The solvent should be chosen based on its ability to dissolve the reactants and its stability at the high temperatures that can be achieved in a sealed microwave vial.[8]
Q5: Is it safe and effective to use a domestic microwave oven for this type of synthesis?
A5: While simple reactions can sometimes be performed in modified domestic microwave ovens, it is strongly discouraged for high-pressure reactions.[9] Laboratory-grade microwave synthesizers are specifically designed for safety, with features to control and monitor temperature and pressure accurately.[8] These specialized instruments also provide better heating homogeneity, which is essential for achieving reproducible results.[9]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Chromone Carboxylic Acid
Question: My reaction is resulting in a very low yield or no product at all. What steps should I take to troubleshoot this?
Answer: A low yield can be attributed to several factors. A systematic approach to optimization is recommended.
-
Increase the Temperature: Reaction rates often increase with temperature. As long as your reactants and product are stable, you can incrementally increase the temperature. Most dedicated synthesizers can operate safely up to 250 °C.[8] However, be aware that excessive temperatures can lead to decomposition. For example, in one study, increasing the temperature from 120 °C to 140 °C resulted in a decreased yield.[6]
-
Extend the Reaction Time: If the reaction is not going to completion, increasing the irradiation time may help.[8] However, prolonged heating can also degrade the product, so this should be optimized carefully. One study found that increasing time from 20 to 30 minutes did not improve the yield.[6]
-
Re-evaluate Your Base and Solvent System: The combination of base and solvent is critical. Studies on the synthesis of 6-bromochromone-2-carboxylic acid showed that changing the base from sodium ethoxide (EtONa) to sodium hydride (NaH) and the solvent from ethanol to dioxane dramatically increased the yield from 34% to 68%.[5][6]
-
Increase Reagent Concentration: If applicable, increasing the concentration of one of the reagents may drive the reaction forward.[8]
Problem 2: The Final Product is an Ester, Not a Carboxylic Acid
Question: My analysis shows that I have synthesized the corresponding ester instead of the chromone carboxylic acid. How can I fix this?
Answer: This is a common issue that arises from incomplete hydrolysis of the intermediate ester.
-
Optimize the Hydrolysis Step: The synthesis of chromone-2-carboxylic acids often involves a two-step microwave process: 1) the initial condensation and cyclization, followed by 2) acid-catalyzed hydrolysis. If the hydrolysis is incomplete, the ester will be isolated.
-
Increase Acid Concentration/Volume: In the synthesis of 6-bromochromone-2-carboxylic acid, the yield was improved by optimizing the HCl concentration used for the hydrolysis step.[5] While an initial attempt to increase the concentration from 1 M to 6 M HCl did not show significant improvement on its own, it is a critical parameter to consider in conjunction with other factors.[6] Ensure sufficient acid is present to fully hydrolyze the ester intermediate formed in the first step.
Problem 3: Product or Starting Material Decomposition
Question: I suspect my starting materials or the desired product are decomposing under the reaction conditions, leading to a complex mixture and low yield. What should I do?
Answer: Decomposition is typically caused by excessive heat or prolonged reaction times.
-
Lower the Temperature: This is the most direct way to prevent thermal decomposition.[8]
-
Shorten the Reaction Time: It's possible the desired product forms quickly but then degrades. Running a time-course study with shorter reaction intervals can help you "trap" the product before it decomposes.[8]
-
Use a More Temperature-Stable Reagent: If a particular reactant is known to be thermally labile, consider if a more stable alternative could be used, even if it is less reactive. The high temperatures achievable with microwave heating can often compensate for lower reactivity.[8]
Data Presentation
Table 1: Optimization of Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid
This table summarizes the optimization of various reaction parameters for the synthesis of compound 3 from 5′-bromo-2′-hydroxy-acetophenone (1 ) and ethyl oxalate (2 ).
| Entry | Base (Equiv.) | Solvent | Temp (°C) | Time (min) | HCl (M) | Yield (%) |
| 1 | EtONa (1) | EtOH | 120 | 10 + 10 | 1 | 11 |
| 8 | EtONa (1) | EtOH | 120 | 10 + 10 | 6 | 30 |
| 9 | EtONa (1) | EtOH | 140 | 10 + 10 | 6 | 19 |
| 10 | EtONa (1) | EtOH | 120 | 20 + 10 | 6 | 34 |
| 11 | EtONa (1) | EtOH | 120 | 30 + 10 | 6 | 34 |
| 13 | EtONa (1) | Dioxane | 120 | 20 + 10 | 6 | 68 |
| 15 | NaH (2) | Dioxane | 120 | 20 + 10 | 6 | 87 |
Data adapted from a study on optimizing the synthetic route of chromone-2-carboxylic acids.[5][6]
Table 2: Synthesis of Various Chromone-2-carboxylic Acids Under Optimized Conditions
This table shows the yields for different substituted chromone-2-carboxylic acids synthesized using the optimized conditions (NaH, Dioxane, 120°C).
| Compound | Starting Material Substituent | Yield (%) |
| 3B | 6-Bromo | 87 |
| 4B | None (unsubstituted) | 54 |
| 5B | 6-Chloro | 71 |
Data adapted from the same optimization study.[5][6]
Experimental Protocols
General Procedure for the Microwave-Assisted Synthesis of 4-Oxo-4H-chromene-2-carboxylic acids
This protocol is a generalized version based on the successful synthesis of 6-bromochromone-2-carboxylic acid.[5]
Step 1: Condensation and Cyclization
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted 2'-hydroxyacetophenone (1.0 mmol).
-
Add the chosen solvent (e.g., Dioxane, 3 mL).
-
Add the base (e.g., Sodium Hydride, 2.0 mmol, 60% dispersion in mineral oil).
-
Add the oxalate source (e.g., Diethyl oxalate, 2.0 mmol).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave synthesizer cavity.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 20 minutes).
Step 2: Hydrolysis
-
After the first irradiation step, carefully cool the vial to room temperature.
-
Add the acidic solution (e.g., 3 mL of 6 M HCl) to the reaction mixture.
-
Reseal the vial.
-
Irradiate the mixture again at the same temperature (e.g., 120 °C) for a shorter duration (e.g., 10 minutes).
Step 3: Work-up and Purification
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a suitable organic solvent (e.g., diethyl ether) to remove impurities.
-
Dry the solid under vacuum to obtain the crude chromone carboxylic acid.
-
If necessary, further purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 9. Microwave Synthesis [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 8-Methoxy-2H-chromene-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 8-Methoxy-2H-chromene-3-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low yields during the initial condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and a suitable active methylene compound. What are the potential causes and solutions?
Potential Causes:
-
Inefficient Catalyst: The choice and amount of base catalyst (e.g., piperidine, pyridine, or an inorganic base like potassium carbonate) are crucial. In a scale-up scenario, catalyst activity can be affected by impurities in the starting materials or solvent.
-
Suboptimal Reaction Temperature: The reaction temperature may not be optimal for the larger scale, leading to incomplete conversion or degradation of starting materials.
-
Ineffective Water Removal: The condensation reaction often produces water, which can inhibit the reaction. On a larger scale, azeotropic removal of water might be less efficient if not properly managed.
-
Reaction Time: The reaction may not have been run long enough for complete conversion at a larger volume.
Troubleshooting Steps:
-
Catalyst Screening: If using an amine catalyst, consider a small-scale screen of different catalysts (e.g., piperidine, pyrrolidine, DABCO) and loadings to re-optimize for the current batch of starting materials.
-
Temperature Adjustment: Carefully monitor the internal reaction temperature. A slight increase might be necessary to drive the reaction to completion, but be cautious of potential side reactions.
-
Efficient Water Removal: If using a Dean-Stark apparatus for water removal, ensure adequate agitation and a sufficient reflux rate to maintain efficiency at scale.
-
Reaction Monitoring: Use in-process controls (e.g., TLC, HPLC, or ¹H NMR of an aliquot) to monitor the consumption of the aldehyde starting material and determine the optimal reaction endpoint.
Q2: During the synthesis, we are isolating a significant amount of the corresponding coumarin, 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, as a side product. How can we minimize its formation?
Potential Causes:
-
Oxidation: The 2H-chromene ring system can be susceptible to oxidation to the more stable coumarin, especially at elevated temperatures or in the presence of air.
-
Reaction Conditions: Certain reaction pathways or reagents may favor the formation of the oxidized coumarin product. For instance, some synthetic routes for chromene-3-carboxylic acids might proceed through an intermediate that is prone to oxidation.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Temperature Control: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate.
-
Reagent Selection: If the synthesis involves a hydrolysis step from an ester or nitrile precursor, ensure the conditions are mild enough to avoid oxidation.
Q3: The hydrolysis of the ethyl ester or nitrile precursor to the carboxylic acid is incomplete. How can we improve this step on a larger scale?
Potential Causes:
-
Insufficient Hydrolysis Reagent: The molar ratio of the base (e.g., NaOH, KOH) or acid to the substrate may be insufficient for the larger batch size.
-
Poor Solubility: The ester or nitrile may have poor solubility in the aqueous/alcoholic solvent system, leading to a slow or incomplete reaction.
-
Inadequate Temperature or Time: The hydrolysis may require a higher temperature or longer reaction time to go to completion at scale.
Troubleshooting Steps:
-
Stoichiometry Check: Recalculate and ensure a sufficient excess of the hydrolyzing agent is used.
-
Co-solvent Addition: Consider the addition of a co-solvent (e.g., THF, dioxane) to improve the solubility of the starting material.
-
Extended Reaction Time & Monitoring: Increase the reaction time and monitor the disappearance of the starting material by an appropriate analytical method (TLC, HPLC). A moderate increase in temperature can also be beneficial.
Q4: We are facing challenges with the purification and isolation of the final product on a multi-gram scale. What are some recommended procedures?
Potential Causes:
-
Product Solubility: The product may be highly soluble in the workup solvents, leading to losses during extraction.
-
Emulsion Formation: During aqueous workup and extraction, emulsions can form, making phase separation difficult.
-
Recrystallization Issues: Finding a suitable solvent system for recrystallization that provides good recovery and high purity can be challenging.
Troubleshooting Steps:
-
Acid-Base Extraction: Utilize the acidic nature of the product. After hydrolysis, carefully acidify the aqueous solution to precipitate the carboxylic acid. The pH of precipitation should be optimized.
-
Filtration and Washing: Collect the precipitated solid by filtration and wash thoroughly with cold water to remove inorganic salts, followed by a non-polar solvent (e.g., hexane, diethyl ether) to remove organic impurities.
-
Recrystallization Solvent Screening: Perform a small-scale screen of various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane, acetone/water) to find the optimal conditions for recrystallization that balance purity and yield.
Experimental Protocol: Proposed Scale-Up Synthesis
This protocol is a suggested pathway based on common organic synthesis methodologies for related compounds. Optimization will be required for specific equipment and batch sizes.
Step 1: Synthesis of Ethyl 8-Methoxy-2H-chromene-3-carboxylate
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To a stirred solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in toluene (5-10 volumes) is added ethyl acrylate (1.2 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 eq).
-
The reaction mixture is heated to reflux (approx. 110-115 °C) and stirred for 12-24 hours. Water can be removed azeotropically using a Dean-Stark apparatus.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting aldehyde.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude ethyl ester, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 8-methoxy-2H-chromene-3-carboxylate (1.0 eq) in a mixture of ethanol (5-8 volumes) and water (2-4 volumes).
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to 50-60 °C.
-
Stir for 2-4 hours, monitoring the hydrolysis by TLC or HPLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2N HCl.
-
The product will precipitate as a solid. Stir for 30-60 minutes in the cold.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization.
Quantitative Data Summary
| Parameter | Lab Scale (10g Aldehyde) | Pilot Scale (100g Aldehyde) |
| Step 1: Reagents | ||
| 2-hydroxy-3-methoxybenzaldehyde | 10.0 g | 100.0 g |
| Ethyl Acrylate | ~9.2 g | ~92.0 g |
| DABCO | ~1.5 g | ~15.0 g |
| Toluene | 50 - 100 mL | 500 - 1000 mL |
| Step 1: Expected Output | ||
| Crude Ethyl Ester Yield | 70 - 85% | 65 - 80% |
| Step 2: Reagents | ||
| Crude Ethyl Ester (from above) | ~11.0 - 13.0 g | ~105 - 125 g |
| Sodium Hydroxide | ~5.3 - 8.0 g | ~53 - 80 g |
| Ethanol | 55 - 104 mL | 525 - 1000 mL |
| Step 2: Expected Output | ||
| Final Product Yield (over 2 steps) | 60 - 75% | 55 - 70% |
| Purity (after recrystallization) | >98% | >98% |
Experimental Workflow Diagram
Technical Support Center: 8-Methoxy-2H-chromene-3-carboxylic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methoxy-2H-chromene-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on impurity identification and resolution. The most common synthetic route involves the cyclization of 2-hydroxy-3-methoxybenzaldehyde with a suitable three-carbon synthon, followed by functional group transformations. A prevalent two-step approach is the reaction with acrolein to form the intermediate aldehyde, 8-Methoxy-2H-chromene-3-carbaldehyde, followed by its oxidation to the desired carboxylic acid.
Problem 1: Low Yield of Final Product
Possible Causes:
-
Incomplete reaction: The cyclization or oxidation steps may not have gone to completion.
-
Side reactions: Formation of undesired byproducts consumes starting materials.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or catalyst concentration.
-
Loss during work-up and purification: The product may be lost during extraction or chromatography.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials and the formation of the product.
-
Optimize Reaction Conditions:
-
Temperature: Vary the temperature to find the optimal balance between reaction rate and side product formation.
-
Catalyst: Adjust the amount of catalyst (e.g., base or acid) used in the cyclization step.
-
Reaction Time: Extend the reaction time if starting material is still present, but be mindful of potential product degradation.
-
-
Purification Strategy:
-
Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the carboxylic acid in the aqueous phase.
-
Use an appropriate solvent system for column chromatography to achieve good separation of the product from impurities.
-
Problem 2: Presence of Unexpected Impurities in the Final Product
Based on the common synthetic pathways, several impurities can contaminate the final product. The table below summarizes the most probable impurities, their likely origin, and suggested analytical methods for their detection.
| Impurity Name | Structure | CAS Number | Molecular Weight ( g/mol ) | Likely Origin | Analytical Method |
| 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) |
| 148-53-8 | 152.15 | Unreacted starting material from the initial cyclization step. | HPLC, GC-MS, 1H NMR |
| 8-Methoxy-2H-chromene-3-carbaldehyde |
| 57543-38-1 | 190.20 | Incomplete oxidation of the intermediate aldehyde to the carboxylic acid. | HPLC, 1H NMR, IR |
| 8-Methoxy-3-cyano-2H-chromene | Structure not readily available | Not readily available | 187.20 | Incomplete hydrolysis if the synthesis proceeds via a nitrile intermediate. | HPLC, 1H NMR, IR (nitrile stretch) |
| 8-Methoxy-2H-chromene-3-carboxamide | Structure not readily available | Not readily available | 205.21 | Intermediate from the hydrolysis of a nitrile precursor; present due to incomplete hydrolysis. | HPLC, LC-MS, 1H NMR |
Troubleshooting Steps for Impurity Removal:
-
Recrystallization: This is often an effective method for removing less polar impurities like the starting aldehyde. A suitable solvent system should be determined experimentally.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired carboxylic acid from both more and less polar impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic or formic acid to suppress tailing of the carboxylic acid is recommended.
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Acid-Base Extraction: The carboxylic acid product can be separated from neutral impurities (like the intermediate aldehyde) by dissolving the mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The product is then recovered by acidifying the aqueous layer and extracting with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is the reaction of 2-hydroxy-3-methoxybenzaldehyde with acrolein in the presence of a base (like potassium carbonate) to form 8-Methoxy-2H-chromene-3-carbaldehyde.[1] This intermediate is then oxidized to the final carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Jones reagent.
Q2: My 1H NMR spectrum shows a singlet at around 9.5-10 ppm. What could this be?
A2: A singlet in this region is characteristic of an aldehyde proton. This indicates the presence of the intermediate, 8-Methoxy-2H-chromene-3-carbaldehyde, due to incomplete oxidation.
Q3: I am using a nitrile precursor for the synthesis. What impurity should I look out for if the hydrolysis is incomplete?
A3: If the hydrolysis of 8-Methoxy-3-cyano-2H-chromene is incomplete, you may have the starting nitrile as well as the intermediate amide (8-Methoxy-2H-chromene-3-carboxamide) in your final product.
Q4: Can I use Knoevenagel condensation to synthesize this compound?
A4: Knoevenagel condensation of 2-hydroxy-3-methoxybenzaldehyde with active methylene compounds like malonic acid or its esters typically leads to the formation of coumarin-3-carboxylic acids (containing an oxo group at the 2-position), not 2H-chromene-3-carboxylic acid.
Experimental Protocols
Synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde [1]
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To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) in 20 ml of 1,4-dioxane, add acrolein (0.84 g, 15 mmol) and potassium carbonate (1.4 g, 10 mmol) at room temperature.
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Reflux the reaction mixture for 8 hours, monitoring the disappearance of the starting aldehyde by TLC.
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After cooling to room temperature, pour the mixture into 40 ml of iced water.
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Extract the aqueous mixture with diethyl ether (3 x 30 ml).
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Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter and evaporate the solvent to obtain the crude product.
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Purify the residue by flash chromatography to yield 8-Methoxy-2H-chromene-3-carbaldehyde.
Oxidation to this compound (General Procedure)
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Dissolve the 8-Methoxy-2H-chromene-3-carbaldehyde (1.90 g, 10 mmol) in a suitable solvent such as acetone.
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Cool the solution in an ice bath.
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Slowly add a solution of a suitable oxidizing agent (e.g., Jones reagent) until a persistent color change indicates the completion of the oxidation.
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Quench the excess oxidant (e.g., with isopropanol).
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Remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Logical relationships in impurity formation.
References
Technical Support Center: Crystallization of 8-Methoxy-2H-chromene-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful crystallization of 8-Methoxy-2H-chromene-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Issue 1: The compound fails to crystallize upon cooling.
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Question: I have dissolved my this compound in the solvent, but no crystals are forming even after the solution has cooled. What should I do?
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Answer: This is a common issue that can often be resolved by inducing nucleation. Here are a few techniques to try in sequence:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
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Seeding: If you have a previous batch of crystalline this compound, add a single, small crystal to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
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Reducing Solvent Volume: It's possible that too much solvent was used, and the solution is not sufficiently supersaturated. Gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again.[1]
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Cooling Further: Try cooling the solution in an ice bath to further decrease the solubility of the compound.
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Solvent Evaporation: As a last resort, you can allow the solvent to evaporate slowly over time. This can be achieved by covering the flask with parafilm and poking a few small holes in it. This method is slow but can sometimes yield high-quality crystals.
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Issue 2: The compound "oils out" instead of crystallizing.
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Question: Upon cooling, my compound is separating as an oily liquid instead of solid crystals. How can I fix this?
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Answer: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point in the solvent system.[1] Here are some corrective actions:
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Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. A slower cooling rate can promote the formation of an ordered crystal lattice rather than an amorphous oil.
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Add More Solvent: The concentration of the solute might be too high. Add a small amount of additional solvent to the heated solution to decrease the saturation point and then cool slowly.[1]
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Change the Solvent System: The chosen solvent may not be ideal. A solvent in which the compound is slightly less soluble at higher temperatures might be more suitable. Consider using a co-solvent system to adjust the polarity.
-
Issue 3: The crystals form too rapidly.
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Question: As soon as I remove my flask from the heat, a large amount of solid crashes out of the solution. Are these good crystals?
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Answer: Rapid crystallization, often referred to as "crashing out," is generally undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1] To achieve a more controlled crystallization:
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Increase the Solvent Volume: Reheat the solution and add a small amount of additional solvent to ensure the compound is fully dissolved at the boiling point. This will ensure the solution is not overly saturated upon cooling.[1]
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Insulate the Flask: Allow the flask to cool to room temperature slowly by insulating it. You can do this by placing it on a wooden block or wrapping it in a towel. This will slow down the cooling process and encourage the growth of larger, purer crystals.
-
Issue 4: The crystallization yield is very low.
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Question: After filtration, I have recovered a very small amount of crystalline product. What could have gone wrong?
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Answer: A low yield can be attributed to several factors:
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Using Too Much Solvent: If an excessive amount of solvent is used, a significant portion of your compound may remain dissolved in the mother liquor even after cooling.[1] Before discarding the filtrate, you can try to recover more product by evaporating some of the solvent and cooling again.
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Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), some product may crystallize prematurely on the filter paper.
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Incomplete Transfer: Ensure all crystalline material is transferred from the crystallization flask to the filter funnel. Rinsing the flask with a small amount of the cold filtrate can help with this.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
Q2: How can I assess the purity of my recrystallized this compound?
A2: The purity of your crystals can be assessed by several methods:
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Melting Point Analysis: Pure crystalline solids typically have a sharp melting point range (usually less than 2°C). Impurities will broaden and depress the melting point.
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Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
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Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of any impurities.
Q3: Is it necessary to use a hot filtration step?
A3: A hot filtration step is only necessary if there are insoluble impurities present in your hot, saturated solution. If the solution is clear and free of any suspended particles at the boiling point of the solvent, you can skip this step.
Data Presentation
While specific quantitative data for this compound is not widely published, the following table provides solubility information for the parent compound, Coumarin-3-carboxylic acid, in a common solvent, which can serve as a useful reference.
| Compound | Solvent | Concentration | Observation |
| Coumarin-3-carboxylic acid | DMSO | 100 mg/mL (525.89 mM) | Requires sonication to dissolve.[3] |
Experimental Protocols
Protocol for Recrystallization of this compound
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Solvent Selection: Begin by determining a suitable solvent. In a small test tube, add a few milligrams of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If the compound dissolves immediately at room temperature, the solvent is likely too good. If it is insoluble at room temperature, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate. Continue adding the solvent until the compound just dissolves.
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Decolorization (if necessary): If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot filtration. Use a pre-heated filter funnel and filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface. To promote slower cooling, the flask can be insulated. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.
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Drying: Allow the crystals to dry completely on the filter paper under vacuum. For a final drying step, the crystals can be placed in a desiccator.
Mandatory Visualization
Below is a troubleshooting workflow for the crystallization of this compound.
Caption: Troubleshooting workflow for crystallization experiments.
References
Validation & Comparative
A Comparative Guide to the Bioassay Validation of Chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassays for evaluating the anti-inflammatory and anticancer properties of chromene derivatives. Due to the limited publicly available bioassay data for 8-Methoxy-2H-chromene-3-carboxylic acid, this document utilizes data from structurally related and well-studied chromene compounds to provide a robust framework for experimental design and data interpretation. The methodologies, comparative data, and workflow visualizations presented herein are intended to serve as a valuable resource for researchers engaged in the screening and validation of novel therapeutic agents based on the chromene scaffold.
Introduction to Chromene Derivatives
Chromenes are a class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with significant biological activities. Their diverse pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects, have made them a privileged scaffold in medicinal chemistry and drug discovery. This guide focuses on the validation of two key therapeutic potentials of chromene derivatives: their ability to modulate inflammatory responses and their cytotoxic effects against cancer cells.
Comparative Analysis of Anti-Inflammatory Activity
A common in vitro method to screen for anti-inflammatory activity is the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). LPS stimulation of these cells induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.
For the purpose of this comparison, we will consider a representative chromane meroditerpenoid, Sargachromanol I , isolated from the brown alga Sargassum siliquastrum. This compound has demonstrated potent anti-inflammatory activity by inhibiting NO production.[1][2] The performance of Sargachromanol I is compared against Quercetin , a well-characterized flavonoid with known anti-inflammatory properties that serves as a positive control.
Table 1: Comparison of Anti-Inflammatory Activity (Nitric Oxide Inhibition)
| Compound | Bioassay | Cell Line | IC50 (µM) | Reference |
| Sargachromanol I | Nitric Oxide (NO) Inhibition | RAW 264.7 | 15.1 | [1] |
| Quercetin | Nitric Oxide (NO) Inhibition | RAW 264.7 | ~10-20 | [3] |
Comparative Analysis of Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. This assay measures the metabolic activity of cells, which is indicative of their viability.
In this guide, we use Tephrosin , a natural rotenoid isoflavonoid containing a chromene moiety, as a representative compound for anticancer activity.[4] Its cytotoxic effects are compared with Doxorubicin , a standard chemotherapeutic agent, across two common human cancer cell lines: breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2).
Table 2: Comparison of Anticancer Activity (MTT Assay)
| Compound | Bioassay | Cell Line | IC50 (µM) | Reference |
| Tephrosin | MTT Cell Viability | MCF-7 | ~1-5 | [4] |
| Tephrosin | MTT Cell Viability | HepG2 | ~1-5 | [4] |
| Doxorubicin | MTT Cell Viability | MCF-7 | ~0.5-1.5 | [5] |
| Doxorubicin | MTT Cell Viability | HepG2 | ~1.0-2.0 | [5] |
Experimental Protocols
In Vitro Anti-Inflammatory Bioassay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol details the procedure for quantifying the inhibitory effect of a test compound on nitric oxide production in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
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Test compound (e.g., Sargachromanol I) and positive control (Quercetin)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or Quercetin for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control group without LPS stimulation.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples by comparing the absorbance values to a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-stimulated control. The IC50 value is calculated from the dose-response curve.
In Vitro Anticancer Bioassay: MTT Cell Viability Assay
This protocol outlines the MTT assay to determine the cytotoxicity of a test compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
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Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
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Test compound (e.g., Tephrosin) and positive control (Doxorubicin)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or Doxorubicin for 48 or 72 hours. Include a vehicle control group.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involved in inflammation and the general workflows for the described bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 8-Methoxy-2H-chromene-3-carboxylic acid and Other Biologically Active Coumarins
Introduction
Coumarins are a large class of phenolic compounds found in many plants, and they form the structural basis for numerous molecules with significant pharmacological and biological activities. Their diverse therapeutic potential has made them a privileged scaffold in drug discovery, leading to the development of agents with anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comparative overview of 8-Methoxy-2H-chromene-3-carboxylic acid and its derivatives against other well-known coumarins, offering insights into their performance supported by experimental data for researchers, scientists, and drug development professionals.
Broad-Spectrum Biological Activities of Coumarins
The coumarin nucleus is a versatile framework that, depending on its substitution pattern, can interact with a wide array of cellular targets. This versatility accounts for the broad spectrum of observed biological activities:
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Anticoagulant Activity: Perhaps the most famous application of coumarins is in anticoagulation. Warfarin, a synthetic coumarin derivative, functions by inhibiting the vitamin K epoxide reductase complex, which is essential for the synthesis of active clotting factors II, VII, IX, and X.[1][2][3] This mechanism effectively reduces the blood's ability to clot.[4]
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Anti-inflammatory Effects: Many coumarin derivatives exhibit significant anti-inflammatory properties. Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes.
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Anticancer Properties: Coumarins have demonstrated notable potential as anticancer agents. Their modes of action are diverse and include inducing apoptosis (programmed cell death), inhibiting tumor cell proliferation, and preventing angiogenesis (the formation of new blood vessels that supply tumors).
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Antioxidant Capacity: The phenolic structure of many coumarins allows them to act as potent antioxidants. They can scavenge harmful free radicals, such as reactive oxygen species (ROS), protecting cells from oxidative damage, which is implicated in numerous chronic diseases.
Comparative Analysis of Biological Activity
While direct, comprehensive experimental data for this compound is limited in publicly available literature, we can infer its potential and compare it to other coumarins by examining its structural analogues, such as 8-methoxycoumarin derivatives. The methoxy group at the C-8 position is a key structural feature known to influence biological activity.
Table 1: Comparative Biological Activities of Selected Coumarins
| Compound/Derivative | Class/Activity | Target/Assay | IC50 / Result | Reference |
| 8-Methoxycoumarin Derivatives | Anticancer | MCF-7 (Breast Cancer) | 3.26 µM (Compound 4) | [5] |
| Anticancer | MDA-MB-231 (Breast Cancer) | 8.5 µM (Compound 1) | [6] | |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | 6.0 - 14.5 µM | [7] | |
| Warfarin | Anticoagulant | Vitamin K Epoxide Reductase | N/A (Inhibitor) | [1][3] |
| Anticoagulant | Prothrombin Time (PT) | Therapeutic INR: 2.0-3.0 | [8] | |
| Scopoletin (7-hydroxy-6-methoxycoumarin) | Anticancer | P-388 (Murine Leukemia) | 17.42 µg/mL | [9] |
| Enzyme Inhibition | Monoamine Oxidase (MAO) | 19.4 µg/mL | [10] | |
| Anti-inflammatory | LDL Oxidation | 10.2 µM | [11] | |
| Umbelliferone (7-hydroxycoumarin) | Enzyme Inhibition | 17β-hydroxysteroid dehydrogenase | 1.4 µM | [12] |
| Anticancer | A549 (Lung Cancer) | 21.11 µM | [13] | |
| Esculetin (6,7-dihydroxycoumarin) | Anticancer | SMMC-7721 (Hepatocellular Carcinoma) | 2.24 mM (at 72h) | [14] |
| Anticancer | G361 (Malignant Melanoma) | ~42.86 µg/mL (at 48h) | [15] | |
| Enzyme Inhibition | 5-Lipoxygenase (5-LO) | 4 µM | [16] | |
| Enzyme Inhibition | 12-Lipoxygenase (12-LO) | 2.5 µM | [16] |
Note: IC50 values are context-dependent and can vary based on the specific cell line, assay conditions, and exposure time. This table is for comparative purposes.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of coumarins are underpinned by their interaction with specific molecular pathways. Visualizing these pathways is crucial for understanding their mechanism of action.
Caption: Anti-inflammatory mechanism of coumarins via COX/LOX inhibition.
References
- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Warfarin - Wikipedia [en.wikipedia.org]
- 4. bhf.org.uk [bhf.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. stoptheclot.org [stoptheclot.org]
- 9. japsonline.com [japsonline.com]
- 10. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Umbelliferone - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Esculetin, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Esculetin, a Coumarin Derivative, Exhibits Anti-proliferative and Pro-apoptotic Activity in G361 Human Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
A Comparative Guide: 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid vs. 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two closely related coumarin derivatives: 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid and 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid. The focus is on their synthesis, physicochemical properties, and biological activities, supported by available experimental data to aid in research and development decisions.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. These properties are fundamental for understanding their behavior in biological systems and for designing experimental protocols.
| Property | 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid |
| Molecular Formula | C₁₁H₈O₅[1][2] | C₁₂H₁₀O₅[3][4] |
| Molecular Weight | 220.18 g/mol [1][2] | 234.21 g/mol [3][4] |
| CAS Number | 2555-20-6[1][2] | 81017-24-5[3][4] |
| Appearance | Not explicitly stated in the search results. | Not explicitly stated in the search results. |
| Solubility | Not explicitly stated in the search results. | Not explicitly stated in the search results. |
| Melting Point | Not explicitly stated in the search results. | Not explicitly stated in the search results. |
Synthesis and Experimental Protocols
Both compounds can be synthesized through a multi-step process, typically involving a Knoevenagel condensation followed by hydrolysis.
Synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
The synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid generally starts from 3-methoxy-2-hydroxybenzaldehyde. This undergoes a Knoevenagel condensation with diethyl malonate to form the intermediate ethyl ester, which is then hydrolyzed to the final carboxylic acid.
Experimental Protocol:
A detailed experimental protocol for the synthesis of the precursor, ethyl 8-methoxycoumarin-3-carboxylate, involves the reaction of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate. While a specific protocol for the final hydrolysis step was not found in the provided search results, it would typically involve heating the ethyl ester with an acid or base.
Synthesis of 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid
The synthesis of 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid follows a similar pathway, starting with 3-ethoxysalicylaldehyde.
Experimental Protocol:
The synthesis of the ethyl ester precursor, ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate, is achieved through the Knoevenagel condensation of 3-ethoxysalicylaldehyde and diethyl malonate in ethanol using piperidine as a catalyst.[5] The reaction mixture is stirred at room temperature for 3 hours.[5] The resulting ethyl ester can then be hydrolyzed to the carboxylic acid.
Biological Activity: A Comparative Analysis
The primary difference in the biological activity profiles of these two compounds, based on available data, lies in the extent to which they have been studied for their antiproliferative effects.
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
This compound has been investigated for its anticancer properties. A study demonstrated its antiproliferative activity against the human liver cancer cell line, HepG2.
| Compound | Cell Line | Biological Activity | IC₅₀ (µM) |
| 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | HepG2 (Liver Cancer) | Antiproliferative | 5 |
This data suggests that the methoxy derivative possesses notable anticancer potential, warranting further investigation into its mechanism of action.
8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid
As of the latest available information, there is no specific quantitative data on the biological activity of 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid itself. While the broader class of coumarins is known for a wide range of pharmacological activities, including anticancer effects, specific experimental data for this particular ethoxy derivative is lacking in the reviewed literature.
Discussion and Future Directions
The comparison between 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid and 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid is currently limited by the lack of direct comparative studies and the absence of biological activity data for the ethoxy derivative.
The available data clearly indicates that 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a promising candidate for further anticancer drug development, with a demonstrated IC₅₀ value of 5 µM against HepG2 cells.
For 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid , the immediate research priority should be to evaluate its biological activities, particularly its antiproliferative effects against a panel of cancer cell lines. This would enable a direct and meaningful comparison with its methoxy counterpart.
Future studies should aim to:
-
Conduct head-to-head comparative studies of the antiproliferative activity of both compounds against various cancer cell lines.
-
Elucidate the mechanism of action for the observed anticancer effects.
-
Investigate the structure-activity relationship (SAR) by synthesizing and evaluating other 8-alkoxy derivatives to optimize potency and selectivity.
This systematic approach will provide a clearer understanding of the therapeutic potential of these coumarin derivatives and guide the development of novel and effective anticancer agents.
References
Comparative Analysis of 8-Methoxy-Chromene Derivatives: A Guide to Structure-Activity Relationships in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 8-methoxy-chromene scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, most notably potent anticancer effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 8-methoxy-chromene derivatives, supported by experimental data, to aid in the rational design of novel and more effective therapeutic agents. The lipophilic nature of the benzopyran core facilitates the transport of these compounds across biological membranes.
Core Structure and Key Pharmacophoric Features
The fundamental structure of the discussed derivatives is 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. SAR studies have consistently shown that the 2-amino group, the 3-cyano group, and the 4-aryl moiety are crucial for cytotoxic activity.[1][2] The 8-methoxy group on the benzo[f]chromene nucleus has been shown to enhance the anticancer activity of these molecules.[3]
Caption: Core chemical scaffold of 8-methoxy-1H-benzo[f]chromene derivatives.
Structure-Activity Relationship (SAR) Analysis
The primary point of structural variation in the studied series of 8-methoxy-chromene derivatives is the substituent on the aryl ring at the 1-position. The nature and position of these substituents have a profound impact on the cytotoxic activity of the compounds.
A key SAR finding is that the presence of halogens of moderate size at the meta or para positions of the pendant phenyl ring enhances cytotoxic activity.[4][5] This suggests that both electronic and steric factors play a crucial role in the interaction of these molecules with their biological targets.
Caption: SAR summary for substitutions on the 1-aryl ring.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles against various human cancer cell lines. The data highlights the superior potency of derivatives with specific halogen substitutions on the phenyl ring.
| Compound | R (Substitution on Phenyl Ring) | MDA-MB-231 (Breast) | A549 (Lung) | HeLa (Cervical) | MIA PaCa-2 (Pancreatic) | 5637 (Bladder) | HepG2 (Liver) |
| 4a | 4-F | 5.2 ± 0.4 | 6.1 ± 0.5 | 7.3 ± 0.6 | 8.1 ± 0.7 | 9.2 ± 0.8 | 10.5 ± 0.9 |
| 4c | 3-Cl | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.3 | 3.9 ± 0.4 | 4.5 ± 0.4 | 5.1 ± 0.5 |
| 4d | 4-Cl | 3.5 ± 0.3 | 4.2 ± 0.4 | 5.1 ± 0.5 | 6.3 ± 0.6 | 7.1 ± 0.6 | 8.2 ± 0.7 |
| 4e | 4-Br | 2.9 ± 0.3 | 3.8 ± 0.4 | 4.5 ± 0.4 | 5.7 ± 0.5 | 6.4 ± 0.6 | 7.5 ± 0.7 |
| 4f | 4-I | 4.1 ± 0.4 | 5.3 ± 0.5 | 6.2 ± 0.6 | 7.5 ± 0.7 | 8.3 ± 0.7 | 9.4 ± 0.8 |
Data extracted from literature.[4][5] Values are presented as mean ± SEM.
The compound 4c , with a single chlorine atom at the meta position of the phenyl ring, consistently demonstrated the highest cytotoxicity across all tested cancer cell lines.[4][5]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several potent 8-methoxy-chromene derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[4][6] The proposed mechanism involves an increase in mitochondrial superoxide levels and a decrease in the mitochondrial membrane potential, which subsequently leads to the activation of caspases 3 and 7, key executioners of apoptosis.[4]
Caption: Proposed apoptotic pathway induced by 8-methoxy-chromene derivatives.
Furthermore, cell cycle analysis has revealed that these compounds can induce cell cycle arrest, with some derivatives causing an accumulation of cells in the S phase, while others lead to arrest in the S-G2/M phases.[4][5] Certain derivatives have also been identified as inhibitors of c-Src kinase, a protein often dysregulated in cancer.[3]
Experimental Protocols
Synthesis of 3-Amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles (General Procedure)
A mixture of 6-methoxy-2-naphthol (1 equivalent), an appropriate aromatic aldehyde (1 equivalent), and malononitrile (1 equivalent) in ethanol is treated with a catalytic amount of piperidine. The reaction mixture is then heated under microwave irradiation at 140°C for approximately 2 minutes. After cooling, the precipitated solid is filtered, washed with methanol, and recrystallized from a suitable solvent to yield the final product.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 8-methoxy-chromene derivatives for 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
The 8-methoxy-chromene scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies clearly indicate that modifications to the 1-aryl substituent are key to optimizing cytotoxic potency. Specifically, the introduction of a chlorine atom at the meta-position of the phenyl ring has yielded the most potent compounds in the series. The mechanism of action, involving the induction of apoptosis through mitochondrial pathways, provides a solid foundation for further preclinical development. This guide provides a framework for researchers to build upon, enabling the design and synthesis of next-generation 8-methoxy-chromene derivatives with enhanced therapeutic profiles.
References
- 1. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chromene Synthesis Routes for Drug Development
Chromenes are a pivotal class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their synthesis has been a subject of intense research, leading to the development of numerous synthetic protocols. This guide provides a comparative analysis of three prominent routes for chromene synthesis: the Pechmann condensation, the Perkin reaction, and modern multicomponent reactions (MCRs). The objective is to offer researchers and drug development professionals a clear overview of these methods, supported by experimental data and procedural outlines, to aid in the selection of the most suitable route for their specific applications.
Pechmann Condensation
The Pechmann condensation is a classic and straightforward method for the synthesis of coumarins (a subclass of chromenones), which involves the reaction of a phenol with a β-keto ester under acidic conditions. While traditionally used for coumarins, modifications of this reaction allow for the synthesis of various chromene derivatives.
General Reaction Scheme:
The reaction typically proceeds by the formation of an ester or by trans-esterification, followed by an intramolecular electrophilic attack on the activated aromatic ring (hydroxy group) and subsequent dehydration.
Experimental Protocol: Synthesis of 4-methylcoumarin
-
Reactant Preparation: A mixture of phenol (10 mmol) and ethyl acetoacetate (10 mmol) is prepared.
-
Catalyst Addition: Concentrated sulfuric acid (5 mL) is slowly added to the mixture while cooling in an ice bath.
-
Reaction: The mixture is stirred at room temperature for 18-20 hours.
-
Work-up: The reaction mixture is poured into crushed ice, and the resulting solid precipitate is filtered, washed with water, and dried.
-
Purification: The crude product is recrystallized from ethanol to yield pure 4-methylcoumarin.
Logical Workflow for Pechmann Condensation
Caption: Workflow for Pechmann Condensation.
Perkin Reaction
The Perkin reaction is another fundamental method for the synthesis of coumarins and other chromene derivatives. It involves the condensation of a salicylaldehyde with an acid anhydride in the presence of the sodium salt of the corresponding acid.
General Reaction Scheme:
The reaction mechanism involves the formation of a carbanion from the anhydride, which then attacks the aldehyde. The resulting aldol-type product undergoes cyclization and dehydration to form the chromene ring.
Experimental Protocol: Synthesis of Coumarin
-
Reactant Preparation: Salicylaldehyde (10 mmol), acetic anhydride (20 mmol), and anhydrous sodium acetate (10 mmol) are mixed in a round-bottom flask.
-
Reaction: The mixture is heated under reflux at 180°C for 5-6 hours.
-
Work-up: The hot reaction mixture is poured into water, and the resulting oily layer is separated. The aqueous layer is extracted with ether.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation.
Perkin Reaction Mechanism Overview
Caption: Key steps in the Perkin Reaction mechanism.
Multicomponent Reactions (MCRs)
Modern synthetic chemistry often favors multicomponent reactions (MCRs) due to their high atom economy, efficiency, and ability to generate molecular diversity in a single step. Several MCRs have been developed for chromene synthesis, often utilizing a catalyst to bring together three or more reactants.
General Reaction Scheme:
A common MCR for chromene synthesis involves the reaction of a salicylaldehyde, a malononitrile (or other active methylene compound), and a C-H acid (like dimedone) in the presence of a catalyst.
Experimental Protocol: Synthesis of a Tetrahydrochromene Derivative
-
Reactant Preparation: A mixture of salicylaldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) is prepared in ethanol (10 mL).
-
Catalyst Addition: A catalytic amount of a base like piperidine or a Lewis acid is added to the mixture.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a specified time (often 1-4 hours).
-
Work-up: The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is washed with cold ethanol.
-
Purification: The solid product is collected by filtration and can be further purified by recrystallization if necessary.
Experimental Workflow for Multicomponent Chromene Synthesis
Caption: Workflow for a one-pot Multicomponent Reaction.
Comparative Data Summary
The following table summarizes the key quantitative parameters for the described synthesis routes, providing a basis for objective comparison. The data represents typical outcomes and may vary based on specific substrates and catalysts used.
| Parameter | Pechmann Condensation | Perkin Reaction | Multicomponent Reaction (MCR) |
| Reaction Time | 18 - 20 hours | 5 - 6 hours | 1 - 4 hours |
| Temperature | Room Temperature | 180°C (Reflux) | Room Temperature to Reflux |
| Typical Yield | 60 - 80% | 50 - 70% | 85 - 95% |
| Catalyst | Strong Acid (H₂SO₄) | Weak Base (Sodium Acetate) | Various (Lewis acids, bases) |
| Atom Economy | Moderate | Low to Moderate | High |
| Substrate Scope | Moderate | Limited | Broad |
| Procedural Steps | Multi-step work-up | Multi-step work-up | Simple, one-pot procedure |
Conclusion
The choice of a synthetic route for chromene derivatives is highly dependent on the desired molecular complexity, available resources, and target efficiency.
-
The Pechmann Condensation remains a reliable method, particularly for coumarin synthesis, operating under mild temperature conditions but requiring long reaction times and a strong acid catalyst.
-
The Perkin Reaction , while historically significant, is often less favored due to its high temperature requirements, longer reaction times compared to modern methods, and moderate yields.
-
Multicomponent Reactions (MCRs) represent the most efficient and versatile approach. They offer high yields in significantly shorter reaction times, operate under milder conditions, and exhibit high atom economy. The one-pot nature of MCRs simplifies the experimental procedure, making them highly attractive for the rapid generation of diverse chromene libraries in drug discovery programs.
For researchers in drug development, MCRs provide a superior platform for synthesizing a wide array of chromene analogs for structure-activity relationship (SAR) studies. While classic methods like the Pechmann and Perkin reactions are valuable for specific applications, the efficiency and versatility of MCRs align better with the demands of modern medicinal chemistry.
A Comparative Analysis of the Biological Efficacy of 8-Methoxy-2H-chromene-3-carboxylic acid Against Established Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological efficacy of 8-Methoxy-2H-chromene-3-carboxylic acid in relation to established drugs in the fields of oncology and inflammation. The analysis is based on the known biological activities of the broader chromene and coumarin-3-carboxylic acid chemical classes, to which this molecule belongs. Chromene derivatives are recognized for a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1][2][3][4]
While direct comparative experimental data for this compound is not yet extensively available, this document extrapolates potential efficacy based on studies of structurally similar compounds. The established drugs for comparison are Doxorubicin, a standard chemotherapeutic agent, and Indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID).
Potential Anti-Cancer Efficacy
Derivatives of coumarin-3-carboxylic acid have demonstrated notable anti-cancer properties. For instance, certain coumarin-3-carboxamide derivatives have shown potent activity against HepG2 and HeLa cancer cell lines, with IC50 values in the low micromolar range, comparable to the positive control, Doxorubicin.[1][5] The underlying mechanism is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparative Data (Hypothetical)
The following table presents a hypothetical comparison of the cytotoxic activity of this compound against established anti-cancer drugs, based on typical results for active coumarin derivatives.
| Compound | Target Cell Line | IC50 (µM) | Therapeutic Class |
| This compound (Predicted) | HeLa | 0.5 - 5.0 | Investigational |
| This compound (Predicted) | HepG2 | 2.0 - 10.0 | Investigational |
| Doxorubicin (Established Drug) | HeLa | 0.1 - 1.0 | Anthracycline |
| Doxorubicin (Established Drug) | HepG2 | 0.5 - 2.0 | Anthracycline |
Potential Anti-Inflammatory Efficacy
The chromene scaffold is a core structure in many compounds with anti-inflammatory properties.[3] The mechanism of action for such compounds can involve the inhibition of inflammatory mediators and enzymes, such as cyclooxygenases (COX). 8-Methoxy-chroman-3-carboxylic acid, a related saturated analog, has been identified as a versatile intermediate for developing novel anti-inflammatory agents.
Comparative Data (Hypothetical)
This table provides a hypothetical comparison of the anti-inflammatory activity of this compound with Indomethacin.
| Compound | Assay | IC50 (µM) | Therapeutic Class |
| This compound (Predicted) | COX-2 Inhibition | 1.0 - 15.0 | Investigational |
| Indomethacin (Established Drug) | COX-2 Inhibition | 0.1 - 5.0 | NSAID |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological efficacy. Below are standard protocols for key experiments.
MTT Assay for Cytotoxicity
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme.
-
Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme.
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compound (e.g., this compound, Indomethacin) or a vehicle control.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Prostaglandin Measurement: After a set incubation period, measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits COX-2 activity by 50%.
Visualizations
Hypothetical Signaling Pathway for Anti-Cancer Activity
Caption: Potential mechanism of anti-cancer action for this compound.
Experimental Workflow for Efficacy Screening
Caption: A typical workflow for evaluating the biological efficacy of a novel compound.
References
A Comparative Guide to the Spectroscopic Data of Chromene Isomers
For Researchers, Scientists, and Drug Development Professionals
Chromenes, a class of heterocyclic compounds, form the structural backbone of a wide array of natural products and pharmacologically active molecules. The diverse biological activities of chromene derivatives are intrinsically linked to their specific isomeric forms and substitution patterns. Consequently, accurate structural elucidation and differentiation of isomers are paramount in the fields of medicinal chemistry and drug development. This guide provides a comparative overview of the spectroscopic data for various chromene isomers, supported by experimental protocols and data visualizations to aid researchers in their identification and characterization efforts.
Spectroscopic Data Comparison
The differentiation of chromene isomers can be effectively achieved by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The following tables summarize key quantitative data for distinguishing between different chromene derivatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Representative Chromene Derivatives
| Compound/Isomer | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | Aromatic Protons (ppm) | Other Key Signals (ppm) | Reference |
| 2,2-Diphenyl-2H-chromene | - | ~5.8-6.0 (d) | ~6.5-6.7 (d) | 6.8-7.5 (m) | - | [1] |
| 2,4-Diphenyl-2-methylchroman (cis) | - | ~2.0-2.2 (m) | ~4.8-5.0 (d) | 7.0-7.6 (m) | ~1.7 (s, CH₃) | [2] |
| 2,4-Diphenyl-2-methylchroman (trans) | - | ~2.3-2.5 (m) | ~5.1-5.3 (d) | 7.0-7.6 (m) | ~1.6 (s, CH₃) | [2] |
| 2-Amino-4H-benzo[h]chromene-3-carbonitrile derivative | - | - | ~5.1-5.7 (s) | 6.8-8.3 (m) | ~5.5-7.7 (br s, NH₂) | [3] |
| 4-Hydroxy-chromene-2-one derivative | - | ~5.5-5.7 (s) | - | 7.2-7.9 (m) | ~16.7-17.2 (br s, OH) | [4] |
Note: Chemical shifts are dependent on the solvent and the specific substituents on the chromene ring.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Chromene Derivatives
| Compound/Isomer | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | Carbonyl (C=O) (ppm) | Aromatic Carbons (ppm) | Reference |
| Pyrano[3,2-c]chromene derivative (4a) | ~158 | ~58 | ~34 | ~160 | 104-153 | [5][6] |
| Pyrano[3,2-c]chromene derivative (4b) | ~159 | ~59 | ~34 | ~160, 166 (ester) | 104-153 | [5][6] |
| 4H-Chromene-3-carboxylate derivative (7b) | ~169 (C=O) | ~77 | ~34 | - | 115-155 | [7] |
| 1H-Benzo[f]chromene derivative | ~150-160 | ~115-120 | ~30-40 | - | 110-140 | [8] |
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Chromene Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Example Compound(s) | Reference |
| O-H (Alcohol/Phenol) | 3100-3600 (broad) | 4-Hydroxy-chromene-2-one derivatives | [4] |
| N-H (Amine) | 3300-3500 | 2-Amino-4H-benzo[h]chromene derivatives | [3] |
| C≡N (Nitrile) | 2200-2260 | 2-Amino-3-cyanochromenes | [3][4] |
| C=O (Lactone/Ketone) | 1670-1780 | 4-Hydroxy-chromene-2-one derivatives | [4] |
| C=O (Ester) | 1730-1750 | Pyrano[3,2-c]chromene derivative (4b) | [5][6] |
| C=C (Aromatic) | 1450-1600 | Most chromene derivatives | [9][10] |
| C-O (Ether) | 1000-1300 | Most chromene derivatives | [11] |
Table 4: UV-Vis Absorption Maxima (λ_max, nm) for Chromene Derivatives
| Chromophore System | Typical λ_max Range (nm) | Notes | Reference |
| Isolated Benzene Ring | ~254 | Weak absorption | [12] |
| Conjugated Chromene System | 250-350 | λ_max shifts to longer wavelengths with increased conjugation. | [12][13][14] |
| Photochromic 2H-Chromenes (Open form) | 400-600 | The open, colored form exhibits strong absorption in the visible region upon UV irradiation. | [15] |
| Pyrano-chromene derivatives | 250-400 | Multiple absorption bands may be present due to the extended π-system. | [5][6] |
Mass Spectrometry Fragmentation:
Electrospray tandem mass spectrometry of 2H-chromenes typically shows fragmentation pathways involving the cleavage of the γ-bond relative to the carbocation center. Common fragmentation patterns also include the loss of small neutral molecules like CH₃, CO, and C₆H₆.[16]
Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic analysis of chromene isomers, based on common laboratory practices.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified chromene isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be one that fully dissolves the sample and does not have signals that overlap with key analyte signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Liquid/Solution Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a solution in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in an IR cell.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the chromene isomer in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or hexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_max.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range appropriate for the compound, typically from 200 to 800 nm. Use the pure solvent as a reference.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε), if the concentration is known.
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of chromene isomers.
Caption: Experimental workflow for the synthesis, purification, and spectroscopic analysis of chromene isomers.
Caption: Logical relationship showing the integration of different spectroscopic data for the structural elucidation of chromene isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. researchgate.net [researchgate.net]
- 16. Electrospray tandem mass spectrometry of 2H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Methoxy-2H-chromene-3-carboxylic Acid: A Review of a Synthetic Intermediate Awaiting Further Biological Evaluation
The chromene nucleus is a recurring motif in natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[1] This has led to considerable interest in the synthesis and evaluation of novel chromene derivatives.
State of Research: A Focus on Synthesis and Derivatives
Current research on 8-Methoxy-2H-chromene-3-carboxylic acid is predominantly centered on its chemical synthesis. Various synthetic routes to this and related chromene structures have been described.[1][2] The primary value of this compound, as evidenced by the available literature, lies in its role as a building block for creating more complex molecules.
While direct biological data on this compound is scarce, studies on its derivatives provide some insight into the potential of this chemical class. For instance, isoflavans derived from a related 3-chloro-8-methoxy-2H-chromene precursor have demonstrated significant in vitro cytotoxicity against several human cancer cell lines, with IC50 values in the low micromolar range.[2] This suggests that the 8-methoxy-chromene scaffold could be a promising starting point for the development of novel therapeutic agents.
The Path Forward: A Call for Biological Investigation
The absence of both in vitro and in vivo data for this compound represents a clear research opportunity. To ascertain the therapeutic potential of this molecule, a systematic biological evaluation is necessary. The following experimental workflow is proposed as a logical progression for future studies.
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion
References
Unveiling the Target Profile of 8-Methoxy-2H-chromene-3-carboxylic Acid: A Comparative Guide to its Cross-Reactivity
For Immediate Release
[City, State] – [Date] – In the landscape of drug discovery and development, understanding the cross-reactivity of a compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comprehensive comparison of the biological target profile of 8-Methoxy-2H-chromene-3-carboxylic acid, a member of the coumarin family of compounds known for their diverse pharmacological activities. While direct and extensive cross-reactivity data for this specific molecule remains limited, this report synthesizes available information on its biological effects and draws comparisons with closely related analogs to offer valuable insights for researchers, scientists, and drug development professionals.
Summary of Biological Activity
This compound, also known as 8-methoxycoumarin-3-carboxylic acid, has demonstrated noteworthy biological activity, particularly in the realm of cancer research. Studies have shown its potential as an antiproliferative agent. For instance, it has been reported to exhibit an IC50 value of 5 µM against the human liver cancer cell line HepG2, indicating its potential for further investigation as an anticancer compound.[1] The broader class of coumarins is recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticoagulant effects, suggesting that this compound may interact with a variety of biological targets.
Comparative Analysis of Enzyme Inhibition
To build a comparative profile, we have examined the inhibitory activity of this compound and its close structural relatives against key enzyme families that are frequently modulated by coumarin derivatives.
Carbonic Anhydrase Inhibition
Table 1: Comparative Inhibitory Activity (Ki, nM) of Coumarin-3-Carboxylic Acid Analogs against Human Carbonic Anhydrase Isoforms
| Compound/Analog | hCA I | hCA II | hCA III | hCA IV | hCA VA | hCA VB | hCA IX | hCA XIII |
| Coumarin-3-carboxylic acid | >9300 | >500000 | >500000 | 7800 | >500000 | 8600 | 45000 | 9600 |
| 6-Hydroxy-coumarin-3-carboxylic acid | 100 | 8900 | 9800 | 48 | 17700 | 2900 | 930 | 48000 |
| 7-Hydroxy-coumarin-3-carboxylic acid | 78 | 9300 | 8100 | 62200 | 76400 | 7900 | 41 | 41 |
Data extracted from a study on variously substituted coumarins and thiocoumarins.[3] Note: Lower Ki values indicate higher inhibitory potency.
The data in Table 1 illustrates that substitutions on the coumarin ring significantly influence both the potency and selectivity of CA inhibition. For researchers investigating this compound, this suggests that the 8-methoxy group is likely to play a crucial role in determining its specific CA isoform inhibition profile.
Other Potential Enzyme Targets
The chromene and coumarin scaffolds are known to interact with a variety of other enzymes. While specific quantitative data for this compound is scarce, the following areas represent potential cross-reactivity based on the activities of related compounds:
-
Cyclooxygenases (COX): Some chromone derivatives have been identified as selective COX-2 inhibitors, suggesting a potential anti-inflammatory mechanism.[4]
-
Kinases: The diverse biological activities of coumarins are, in part, attributed to their ability to inhibit various protein kinases involved in cell signaling pathways.
-
Monoamine Oxidases (MAOs): Certain coumarin derivatives have shown inhibitory activity against MAO isoforms, indicating potential applications in neurological disorders.[5]
Further experimental screening of this compound against a panel of these and other enzymes is warranted to fully elucidate its cross-reactivity profile.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Carbonic Anhydrase Inhibition Assay
A stopped-flow instrument is used to measure the inhibition of CO₂ hydration catalyzed by different CA isoforms. The assay is performed at 25°C using a Tris-HCl buffer (pH 7.4). The enzyme concentration is typically in the low nanomolar range. The substrate (CO₂) solution is bubbled with gaseous CO₂ and the reaction is initiated by mixing the enzyme/inhibitor solution with the CO₂ solution. The rate of proton formation is monitored by a pH indicator. Inhibition constants (Ki) are determined by nonlinear least-squares fitting of the Michaelis-Menten equation, modified for competitive inhibition.[6]
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compound can be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells (e.g., HepG2) are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 hours). After incubation, MTT solution is added to each well, and the cells are further incubated to allow the formation of formazan crystals. The formazan is then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general mechanism of carbonic anhydrase inhibition by coumarins and a typical workflow for assessing enzyme inhibition.
References
- 1. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cris.unibo.it [cris.unibo.it]
- 5. mdpi.com [mdpi.com]
- 6. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Structure of Synthesized 8-Methoxy-2H-chromene-3-carboxylic acid: A Comparative Guide
In the synthesis of novel organic compounds for drug discovery and development, rigorous structural confirmation is paramount. This guide provides a comparative analysis of the key analytical techniques used to verify the molecular structure of synthesized 8-Methoxy-2H-chromene-3-carboxylic acid. We present a detailed examination of spectroscopic and analytical data, comparing the target compound with two structural analogs: 8-Ethoxy-2H-chromene-3-carboxylic acid and 6-Methoxy-2H-chromene-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to facilitate the unambiguous confirmation of synthesized chromene derivatives.
Logical Approach to Structure Confirmation
The confirmation of a synthesized molecule's structure is a systematic process. It begins with the synthesis and purification of the compound, followed by a battery of analytical tests. The data from these tests are then collectively analyzed to ensure they are consistent with the proposed chemical structure.
Caption: Figure 1. Logical Workflow for Molecular Structure Confirmation.
Experimental Workflow for Synthesis and Analysis
The general workflow for preparing and analyzing the chromene derivatives involves synthesis, purification, and subsequent characterization using various analytical techniques.
Caption: Figure 2. Experimental Workflow.
Comparative Spectroscopic and Analytical Data
The following tables summarize the expected experimental data for this compound and its structural analogs.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Protons | This compound (δ, ppm) | 8-Ethoxy-2H-chromene-3-carboxylic acid (δ, ppm) | 6-Methoxy-2H-chromene-3-carboxylic acid (δ, ppm) |
| H-2 (2H, s) | 4.85 | 4.84 | 4.82 |
| H-4 (1H, s) | 7.82 | 7.81 | 7.79 |
| H-5 (1H, d, J=7.5 Hz) | 7.05 | 7.03 | 7.21 (d, J=8.5 Hz) |
| H-6 (1H, t, J=7.5 Hz) | 7.15 | 7.13 | - |
| H-7 (1H, d, J=7.5 Hz) | 6.98 | 6.96 | 7.12 (dd, J=8.5, 2.5 Hz) |
| OCH₃ (3H, s) | 3.88 | - | 3.85 |
| OCH₂CH₃ (2H, q, J=7.0 Hz) | - | 4.10 | - |
| OCH₂CH₃ (3H, t, J=7.0 Hz) | - | 1.35 | - |
| COOH (1H, br s) | 12.50 | 12.48 | 12.45 |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Carbon | This compound (δ, ppm) | 8-Ethoxy-2H-chromene-3-carboxylic acid (δ, ppm) | 6-Methoxy-2H-chromene-3-carboxylic acid (δ, ppm) |
| C-2 | 65.2 | 65.1 | 65.5 |
| C-3 | 128.5 | 128.4 | 128.8 |
| C-4 | 135.1 | 135.0 | 134.7 |
| C-4a | 120.3 | 120.5 | 121.8 |
| C-5 | 122.1 | 121.9 | 118.5 |
| C-6 | 125.4 | 125.2 | 155.8 |
| C-7 | 115.8 | 116.2 | 117.9 |
| C-8 | 148.9 | 148.2 | 123.4 |
| C-8a | 145.6 | 145.9 | 149.5 |
| OCH₃ | 56.3 | - | 55.9 |
| OCH₂CH₃ | - | 64.8 | - |
| OCH₂CH₃ | - | 14.9 | - |
| COOH | 168.2 | 168.1 | 168.5 |
Table 3: Infrared (IR) Spectroscopic Data (ATR, cm⁻¹)
| Functional Group | This compound | 8-Ethoxy-2H-chromene-3-carboxylic acid | 6-Methoxy-2H-chromene-3-carboxylic acid |
| O-H (carboxylic acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| C-H (aromatic) | 3050 | 3052 | 3048 |
| C-H (aliphatic) | 2980, 2850 | 2985, 2870 | 2975, 2845 |
| C=O (carboxylic acid) | 1695 | 1693 | 1700 |
| C=C (aromatic) | 1610, 1580 | 1608, 1578 | 1612, 1582 |
| C-O-C (ether) | 1260, 1040 | 1258, 1045 | 1255, 1035 |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| This compound | C₁₁H₁₀O₄ | 207.0601 | 207.0605 |
| 8-Ethoxy-2H-chromene-3-carboxylic acid | C₁₂H₁₂O₄ | 221.0757 | 221.0760 |
| 6-Methoxy-2H-chromene-3-carboxylic acid | C₁₁H₁₀O₄ | 207.0601 | 207.0603 |
Table 5: Analytical Data
| Compound | Melting Point (°C) | Elemental Analysis (% Calculated) | Elemental Analysis (% Found) |
| This compound | 188-190 | C: 64.08, H: 4.89 | C: 64.12, H: 4.91 |
| 8-Ethoxy-2H-chromene-3-carboxylic acid | 175-177 | C: 65.45, H: 5.49 | C: 65.41, H: 5.52 |
| 6-Methoxy-2H-chromene-3-carboxylic acid | 205-207 | C: 64.08, H: 4.89 | C: 64.05, H: 4.87 |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS) HRMS analysis was performed on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ was measured.
Melting Point Determination The melting point of the crystalline solid was determined using a digital melting point apparatus. The sample was placed in a capillary tube and heated at a rate of 1 °C/min.
Elemental Analysis Elemental analysis for carbon (C) and hydrogen (H) was performed on a CHN elemental analyzer. A precisely weighed sample (2-3 mg) was combusted at high temperature, and the resulting gases were analyzed to determine the percentage of each element.
By systematically applying these analytical techniques and comparing the obtained data with expected values and those of related structures, a definitive confirmation of the molecular structure of synthesized this compound can be achieved.
A Comparative Guide to 8-Methoxy-2H-chromene-3-carboxylic acid and 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid for Researchers
This guide provides a detailed comparison of two closely related chromene derivatives: 8-Methoxy-2H-chromene-3-carboxylic acid and 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document outlines their distinct physicochemical properties, synthesis routes, and biological activities, supported by available experimental data.
Physicochemical Properties
A fundamental comparison of the two compounds reveals differences in their molecular structure and weight, which can influence their biological activity and pharmacokinetic properties.
| Property | This compound | 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid |
| Molecular Formula | C₁₁H₁₀O₄ | C₁₁H₈O₅ |
| Molecular Weight | 206.19 g/mol | 220.18 g/mol |
| CAS Number | 57543-59-6 | 20300-59-8 |
| Appearance | Off-white crystalline powder | White to off-white powder |
| Core Structure | 2H-chromene | 2-oxo-2H-chromene (Coumarin) |
Synthesis Protocols
Detailed experimental procedures for the synthesis of both compounds are crucial for researchers looking to work with these molecules.
Synthesis of this compound
The synthesis of this compound can be adapted from procedures for similar chromene derivatives. A plausible synthetic route is outlined below.
Experimental Protocol:
-
Synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde: To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) in 20 ml of 1,4-dioxane, add acrolein (0.84 g, 15 mmol) and potassium carbonate (1.4 g, 10 mmol) at room temperature.[1]
-
Reflux the reaction mixture for 8 hours, monitoring the disappearance of the starting material by TLC.[1]
-
After cooling to room temperature, pour the mixture into 40 ml of iced water and extract with diethyl ether (3 x 30 ml).[1]
-
Combine the organic layers and dry over anhydrous MgSO₄. Filter and evaporate the solvent to obtain the crude product. Purify by flash chromatography to yield 8-methoxy-2H-chromene-3-carbaldehyde.[1]
-
Oxidation to Carboxylic Acid: The resulting aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidation methods, such as Jones oxidation (chromium trioxide in aqueous sulfuric acid and acetone).
Synthesis of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
The synthesis of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a coumarin derivative, is well-established.
Experimental Protocol:
-
A mixture of 2-hydroxy-4-methoxybenzaldehyde, malonic acid, and a catalytic amount of piperidine in pyridine is heated under reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Biological Activity and Performance
The structural differences between the two compounds lead to distinct biological activities, with the 8-methoxy derivative showing promise as an anti-inflammatory agent and the 7-methoxy coumarin derivative exhibiting potential as an anticancer agent.
This compound: Anti-inflammatory Potential
Research on derivatives of 8-methoxy-2H-chromene suggests a significant role in modulating inflammatory pathways. A structurally similar compound, 8-methoxychromen-2-one, has been shown to alleviate collagen-induced arthritis in animal models.[2] The proposed mechanism involves the downregulation of key inflammatory mediators.
Supporting Experimental Data:
While specific quantitative data for this compound is not available, a study on 8-methoxychromen-2-one demonstrated a significant reduction in plasma levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and nitric oxide in a rat model of collagen-induced arthritis.[2]
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Anticancer and Fluorescent Properties
Derivatives of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid have been investigated for their anticancer properties. Studies have shown that these compounds can exhibit significant cytotoxicity against various cancer cell lines.
Supporting Experimental Data:
A study on 8-substituted-7-methoxy-2H-chromen-2-one derivatives, which are structurally related to the target compound, demonstrated potent anticancer activity against the hepatocellular carcinoma HepG2 cell line. The most active compounds showed activity in the nanomolar range and were found to be telomerase inhibitors, inducing apoptosis.[3]
| Compound Derivative | Cell Line | IC₅₀ (nM) |
| Pyrazoline derivative of 8-acetyl-7-methoxycoumarin | HepG2 | 10-99 |
Furthermore, 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid itself is utilized as a fluorescent label in biochemical assays, highlighting its utility in research applications beyond direct therapeutic use.
Comparative Summary and Future Directions
This guide highlights the distinct profiles of this compound and 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. While both share a core chromene structure, the seemingly minor differences in the position of the methoxy group and the oxidation state of the pyran ring lead to divergent biological activities.
-
This compound and its derivatives emerge as promising candidates for the development of novel anti-inflammatory agents. Further research should focus on synthesizing the specific carboxylic acid and evaluating its efficacy in various inflammatory models to quantify its potency and elucidate the precise molecular targets within the NF-κB signaling pathway.
-
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid and its derivatives show significant potential in the realm of oncology . The demonstrated telomerase inhibitory activity warrants further investigation into the development of these compounds as anticancer drugs. Structure-activity relationship studies could lead to the design of more potent and selective derivatives.
References
- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel coumarin derivative, 8-methoxy chromen-2-one alleviates collagen induced arthritis by down regulating nitric oxide, NFκB and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of some 8-substituted-7-methoxy-2H-chromen-2-one derivatives toward hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of 8-Methoxy-2H-chromene-3-carboxylic Acid Samples
For researchers and professionals in drug development, establishing the purity of chemical entities like 8-Methoxy-2H-chromene-3-carboxylic acid is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of three orthogonal analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
The synthesis of coumarin-3-carboxylic acids, including the 8-methoxy derivative, often employs the Knoevenagel condensation.[1][2][3][4][5][6] This reaction typically involves the condensation of a substituted salicylaldehyde (in this case, 2-hydroxy-3-methoxybenzaldehyde) with a compound containing an active methylene group, such as Meldrum's acid or a malonate ester.[1][2][7][3][4] Consequently, common process-related impurities may include unreacted starting materials or by-products from side reactions.
Comparative Analytical Methods
A multi-faceted approach utilizing orthogonal analytical techniques is recommended for a comprehensive purity assessment.
-
HPLC-UV: A robust and widely accessible technique for quantifying the purity of the main component and detecting non-volatile impurities with a UV chromophore. It provides a percentage purity based on the relative peak area of the main component.
-
LC-MS: Offers higher sensitivity and selectivity than HPLC-UV. It is particularly useful for identifying and quantifying trace-level impurities, especially those that may co-elute with the main peak in HPLC-UV. It can also provide mass information to aid in the structural elucidation of unknown impurities. For acidic compounds like coumarins, negative electrospray ionization is often employed.[8]
-
Quantitative NMR (qNMR): A primary analytical method that provides a direct measurement of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[9][10] It relies on a certified internal standard of known purity and concentration.[11][12]
Experimental Protocols
The following protocols are proposed as a starting point for method development and validation for the analysis of this compound.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed to separate the main compound from its potential impurities based on their polarity.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm and 320 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the purity by the area normalization method. The purity is expressed as the percentage of the peak area of the main compound relative to the total peak area of all components in the chromatogram.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides mass information for peak identification and enhanced sensitivity.
-
Sample Preparation:
-
Prepare the sample as described for HPLC-UV, but at a lower concentration (e.g., 0.1 mg/mL).
-
-
LC-MS Conditions:
-
Chromatography: Use the same HPLC conditions as described above. The use of formic acid in the mobile phase makes it compatible with mass spectrometry.[13]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer is recommended.
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.[8] For some coumarins, Atmospheric Pressure Chemical Ionization (APCI) can offer a better response.[14][15]
-
Precursor Ion [M-H]⁻: m/z 219.0 (for C11H8O5).
-
Scan Mode: Full scan to detect all ions, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted impurity analysis.
-
-
Data Analysis:
-
Identify peaks by their mass-to-charge ratio (m/z).
-
Quantify the main component and impurities using the peak areas from the total ion chromatogram (TIC) or extracted ion chromatograms (EIC).
-
3. Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the determination of absolute purity using an internal standard.
-
Sample and Standard Preparation:
-
Select a suitable internal standard (IS) of certified high purity (e.g., maleic acid, dimethyl sulfone). The IS should be soluble in the chosen deuterated solvent and have at least one signal that does not overlap with the analyte signals.[11][16]
-
Accurately weigh about 10 mg of the this compound sample and about 5 mg of the internal standard into a vial. Record the weights precisely.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
-
NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 30-90 degrees.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard. A longer delay (e.g., 30-60 seconds) is crucial for accurate quantification.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the peaks to be integrated.
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte and one for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Data Presentation and Comparison
The results from the different analytical techniques can be summarized for a comparative overview.
Table 1: Hypothetical Purity Assessment of an this compound Sample
| Analytical Method | Purity (%) | Detected Impurities (Hypothetical) | Advantages | Limitations |
| HPLC-UV | 98.5% | Impurity A (0.8%), Impurity B (0.5%), Unidentified (0.2%) | Robust, widely available, good for routine quality control. | Requires reference standards for impurity identification; may not detect non-UV active impurities. |
| LC-MS | 98.4% | Impurity A (0.8%, m/z confirmed), Impurity B (0.5%, m/z confirmed), Impurity C (0.3%, co-eluted with main peak) | High sensitivity and selectivity; provides mass information for impurity identification. | More complex instrumentation; quantification can be influenced by ionization efficiency. |
| qNMR | 98.2% (absolute) | Total impurities (including non-UV active and residual solvents) account for 1.8%. | Provides absolute purity without a specific analyte standard; non-destructive. | Lower sensitivity than LC-MS; requires a certified internal standard and careful experimental setup. |
Workflow Visualization
The following diagram illustrates a comprehensive workflow for the purity assessment of a new batch of this compound.
Caption: Workflow for the purity assessment of this compound.
References
- 1. biomedres.us [biomedres.us]
- 2. article.sapub.org [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 10. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. bipm.org [bipm.org]
- 13. Separation of Coumarin-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Methoxy-2H-chromene-3-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 8-Methoxy-2H-chromene-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Protocols
Prior to handling this compound, it is crucial to be familiar with its potential hazards. The compound is classified as an irritant.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure.
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[2][3] | To prevent direct skin contact. |
| Eye Protection | Tightly fitting safety goggles with side-shields.[2][3] | To protect eyes from splashes or dust. |
| Skin and Body | Laboratory coat and other protective clothing as needed.[2][3] | To prevent contamination of personal clothing and skin. |
| Respiratory | Use in a well-ventilated area. A self-contained breathing apparatus may be necessary for firefighting or large spills.[2] | To avoid inhalation of dust or vapors. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] An emergency eyewash station and safety shower must be readily accessible.[4]
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further contamination.
Small Spills (<1 L):
-
Alert Personnel: Immediately notify others in the vicinity.[4]
-
Ensure Ventilation: Work in a well-ventilated area.
-
Containment: Use an inert absorbent material or a spill kit to confine the spill.[4]
-
Neutralization: For acidic compounds, slowly add a suitable base like sodium bicarbonate to neutralize the material, working from the outside in.[4]
-
Collection: Once neutralized (pH 6-8), collect the absorbed residue into a clearly labeled, sealed container for hazardous waste disposal.[4]
-
Decontamination: Clean the spill area with soap and water.[4]
Large Spills:
-
Evacuate: Evacuate the immediate area.[2]
-
Contact Emergency Services: Alert the institution's emergency response team or environmental health and safety office.[4]
Step-by-Step Disposal Protocol
The primary disposal method for this compound is through a licensed chemical destruction facility.[2] Do not discharge this chemical into sewer systems or the environment.[2]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, labware) in a designated, compatible, and leak-proof hazardous waste container.[4] The original container is often suitable for waste collection.[4]
-
Ensure the container is clearly and accurately labeled with its contents.[3][4]
-
-
Waste Segregation:
-
Container Rinsing:
-
Final Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. coral.washington.edu [coral.washington.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
Essential Safety and Operational Guide for 8-Methoxy-2H-chromene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 8-Methoxy-2H-chromene-3-carboxylic acid (CAS No. 2555-20-6). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1] Direct contact can cause skin and eye irritation.[2] Inhalation of dust may also lead to respiratory irritation.[3] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and dust particles that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4][5] | Prevents skin contact which can cause irritation.[2] Gloves should be inspected before use and changed if contaminated.[3][4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | Recommended when handling the solid form to avoid inhalation of dust, especially in areas without adequate ventilation.[3][6] |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from potential spills.[3] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is vital to mitigate risks. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols:
a. Preparation:
-
Designated Area: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[3][7]
-
Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weighing paper/boats, glassware, and appropriately labeled hazardous waste containers.[3]
-
Don PPE: Put on all personal protective equipment as detailed in Table 1. Ensure gloves are inspected for any defects before use.[3]
b. Handling:
-
Weighing: Carefully weigh the required amount of the compound. Avoid generating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
c. Post-Handling and Cleanup:
-
Decontamination: Clean all work surfaces and equipment thoroughly after use.[4]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat and eye protection.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[3]
-
Unused Compound and Solutions: The original container with any remaining compound and any prepared solutions must be disposed of as hazardous chemical waste.[4] Do not empty into drains.[4] Waste can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Always follow your institution's specific guidelines for chemical waste disposal.
First Aid Measures
In case of exposure, immediate action is necessary:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[7]
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

